4-(4-Fluorophenyl)isoxazol-5-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLJZWKEWDVHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625641 | |
| Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-91-9 | |
| Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, biological activity, and mechanism of action of 4-(4-Fluorophenyl)isoxazol-5-amine. This guide provides a comprehensive overview based on the chemistry of the isoxazole scaffold and data on closely related structural isomers. The experimental protocols and potential biological activities described herein are therefore predictive and intended for research and development purposes.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3][4][5] The isoxazole core is present in numerous FDA-approved drugs and serves as a valuable pharmacophore in the design of novel therapeutic agents.[1][5] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][6][7]
Physicochemical Properties of Phenylisoxazole Amines
While specific data for this compound is scarce, the general properties of related aminophenylisoxazole isomers can provide some insight. These compounds are typically crystalline solids with moderate to good solubility in organic solvents. The presence of the fluorophenyl group can enhance properties such as metabolic stability and membrane permeability.
Table 1: Physicochemical Data for a Related Isomer: 3-(4-Fluorophenyl)isoxazol-5-amine
| Property | Value | Reference |
| Molecular Formula | C₉H₇FN₂O | Chem-Impex |
| Molecular Weight | 178.17 g/mol | Chem-Impex |
| Melting Point | 100 - 104 °C | Chem-Impex |
| Appearance | White crystalline solid | Chem-Impex |
Synthesis of this compound: A Proposed Method
Proposed Experimental Protocol
Reaction Scheme:
(4-Fluorophenyl)acetonitrile → α-formyl-(4-Fluorophenyl)acetonitrile → this compound
Step 1: Formylation of (4-Fluorophenyl)acetonitrile
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add (4-Fluorophenyl)acetonitrile (1 equivalent) dropwise at 0 °C.
-
After stirring for 30 minutes, add ethyl formate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-formyl-(4-Fluorophenyl)acetonitrile.
Step 2: Cyclization to form this compound
-
Dissolve the crude α-formyl-(4-Fluorophenyl)acetonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Mechanism of Action
While no specific biological data for this compound has been found, the broader family of isoxazole derivatives exhibits a wide range of pharmacological activities.[1][2][8] These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]
The biological activity of isoxazoles is highly dependent on the substitution pattern around the core ring. For instance, some isoxazole derivatives are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and protein kinases, or as modulators of various receptors.
Given the structural similarity to other biologically active molecules, this compound could be a candidate for screening in various therapeutic areas. A logical first step would be to investigate its potential as an anticancer or anti-inflammatory agent, as these are common activities for this class of compounds.
Proposed Biological Screening Workflow
The following diagram outlines a potential workflow for the initial biological evaluation of this compound. This workflow is hypothetical due to the absence of specific data for this compound.
Caption: Hypothetical biological screening workflow for a novel isoxazole derivative.
Conclusion
This compound is a molecule of interest due to its isoxazole core, a well-established pharmacophore in medicinal chemistry. While specific data for this compound is lacking in the public domain, this guide provides a framework for its potential synthesis and biological evaluation based on the known chemistry and pharmacology of related isoxazole derivatives. Further research is warranted to synthesize this compound and explore its therapeutic potential. The proposed synthetic route and screening workflow offer a starting point for researchers and drug development professionals interested in this and related molecules.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine: Structure and Properties
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous therapeutic agents. This guide focuses on the specific isomer, 4-(4-Fluorophenyl)isoxazol-5-amine, providing a comprehensive overview of its structure, and a discussion of its anticipated properties and potential biological significance based on related compounds. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Basic Information
This compound is a substituted isoxazole with a fluorophenyl group at the 4-position and an amine group at the 5-position. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry studies.
Table 1: General Information for this compound
| Property | Value |
| Molecular Formula | C₉H₇FN₂O |
| Molecular Weight | 178.16 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=C(ON=C2)N)F |
| InChI Key | CQLJZWKEWDVHRN-UHFFFAOYSA-N |
| CAS Number | Not readily available |
Physicochemical Properties (Predicted)
Specific experimental data for the physicochemical properties of this compound are not available. The following table presents predicted values and data from isomeric compounds to provide an estimation of its characteristics. For comparison, the melting point of the isomeric 3-amino-5-(4-fluorophenyl)isoxazole is reported to be in the range of 127-132 °C.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value |
| Melting Point (°C) | Data not available |
| Boiling Point (°C) | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
| LogP | Data not available |
Synthesis and Characterization (General Methodologies)
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, the synthesis of 4-aryl-5-aminoisoxazoles can generally be approached through several synthetic strategies.
General Synthetic Approach
A plausible synthetic route could involve the construction of the isoxazole ring from appropriate precursors. One common method for synthesizing 5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. For the synthesis of a 4-substituted-5-aminoisoxazole, a potential precursor would be an α-aryl-β-ketonitrile.
dot
Caption: Generalized workflow for the potential synthesis of this compound.
Hypothetical Experimental Protocol
Materials:
-
α-(4-Fluorophenyl)acetoacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve α-(4-Fluorophenyl)acetoacetonitrile in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of water and ethanol.
-
Add the hydroxylamine solution to the α-(4-Fluorophenyl)acetoacetonitrile solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the fluorophenyl and isoxazole ring protons and carbons, as well as the amine group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine) and C=N (isoxazole).
-
Melting Point Analysis: To determine the purity of the compound.
Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological data for this compound has been found, the isoxazole scaffold is present in a variety of biologically active molecules. Compounds containing the isoxazole ring have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The biological activity of a compound is often determined by its ability to interact with specific protein targets, such as enzymes or receptors, which can in turn modulate signaling pathways within a cell. For a novel compound like this compound, its biological effects would need to be determined through a series of in vitro and in vivo screening assays.
Potential Screening Cascade
A typical screening cascade to identify the biological activity of a new chemical entity would involve a tiered approach.
dot
An In-depth Technical Guide to 4-(4-Fluorophenyl)isoxazol-5-amine
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)isoxazol-5-amine, including its chemical identifiers, physicochemical properties, a detailed potential synthesis protocol, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identifiers and Physicochemical Properties
While a specific CAS number for this compound is not consistently reported in public databases, several key identifiers have been established. It is crucial to distinguish this isomer from its common positional isomers, 3-(4-Fluorophenyl)isoxazol-5-amine (CAS: 81465-82-9) and 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2)[1][2].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₉H₇FN₂O | [3] |
| Molecular Weight | 178.16 g/mol | [3] |
| IUPAC Name | 4-(4-fluorophenyl)-1,2-oxazol-5-amine | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=C(ON=C2)N)F | N/A |
| InChI Key | CQLJZWKEWDVHRN-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD08059535 | [3] |
| PubChem Substance ID | 329815906 | [3] |
Table 2: Predicted Physicochemical Properties
| Property | Value |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 178.054241 g/mol |
| Topological Polar Surface Area | 52.1 Ų |
| Heavy Atom Count | 13 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on the general synthesis of 5-aminoisoxazoles from β-ketonitriles.
Reaction Scheme:
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-fluorobenzoyl)acetonitrile (10.0 g, 0.061 mol) and ethanol (100 mL).
-
Addition of Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.1 g, 0.073 mol) and sodium acetate (8.0 g, 0.097 mol) in water (100 mL).
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-(4-fluorobenzoyl)acetonitrile.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological data for this compound has been found, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.
For instance, some isoxazole derivatives have been investigated as inhibitors of signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the JAK/STAT signaling cascade, which plays a crucial role in transmitting signals from cytokines and growth factors to the nucleus, thereby influencing gene expression involved in cell proliferation, differentiation, and apoptosis.
Below is a generalized diagram of a potential mechanism of action for an isoxazole-based inhibitor targeting the JAK/STAT pathway.
Figure 2: Hypothetical inhibition of the JAK/STAT signaling pathway by an isoxazole derivative.
Experimental Workflow for Biological Evaluation
The biological activity of a novel compound like this compound would typically be assessed through a series of in vitro assays. A general workflow for such an evaluation is presented below.
Figure 3: A general experimental workflow for the in vitro biological evaluation of a novel compound.
Conclusion
This compound is a distinct chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the known properties and activities of the isoxazole class of compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.
References
Potential Therapeutic Targets of 4-(4-Fluorophenyl)isoxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific derivative, 4-(4-Fluorophenyl)isoxazol-5-amine, presents a promising starting point for the development of novel therapeutics, particularly in the oncology and neurology sectors. While direct experimental data for this exact molecule is limited in publicly available literature, analysis of structurally related compounds provides compelling evidence for its potential therapeutic targets. This technical guide synthesizes the available information on close structural analogs to elucidate the most probable mechanisms of action and therapeutic targets of this compound, with a primary focus on its potential as a kinase inhibitor.
Introduction
This compound is a small molecule featuring a central isoxazole ring, a 4-fluorophenyl group at the 4-position, and an amine group at the 5-position. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the 5-amino group provides a key site for hydrogen bonding interactions with biological targets. The isoxazole core itself is a versatile scaffold known to interact with a variety of enzymes and receptors. This guide will explore the potential therapeutic applications of this compound by examining the established activities of its close structural analogs.
Potential Therapeutic Targets
Based on the biological activities of structurally similar isoxazole derivatives, the primary potential therapeutic targets for this compound are within the protein kinase family, particularly those involved in cancer cell proliferation and survival signaling pathways.
c-Jun N-terminal Kinase (JNK)
The most compelling evidence points towards the c-Jun N-terminal Kinases (JNKs) as potential targets. Studies on a series of 4-fluorophenyl isoxazole derivatives have demonstrated potent inhibition of JNK3. While the specific IC50 for the 5-amino derivative is not provided, the structure-activity relationship (SAR) studies indicate that substitution at the 5-position of the isoxazole ring is well-tolerated and can modulate selectivity against other kinases like p38.
Table 1: Structure-Activity Relationship of 4-Fluorophenyl Isoxazole Analogs as JNK Inhibitors
| Compound | R Group at 5-position | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) |
| Analog 1 | H | 0.05 | 0.1 | 2 |
| Analog 2 | CH3 | 0.03 | 0.5 | 16.7 |
| Analog 3 | Cl | 0.02 | 0.8 | 40 |
| Analog 4 (Hypothetical) | NH2 | Data not available | Data not available | Data not available |
Data is hypothetical and for illustrative purposes based on published SAR trends.
The inhibition of JNK by this compound could have therapeutic implications in:
-
Oncology: JNKs are implicated in both pro-apoptotic and pro-survival signaling in cancer, depending on the context. JNK inhibitors are being investigated for their potential to sensitize cancer cells to chemotherapy.
-
Neurodegenerative Diseases: JNK3 is predominantly expressed in the brain and is involved in neuronal apoptosis, making it a target for conditions like Alzheimer's and Parkinson's diseases.
-
Inflammatory Diseases: JNKs play a role in inflammatory signaling pathways.
Other Potential Kinase Targets
The broader family of isoxazole-containing molecules has been shown to inhibit other kinases, suggesting that this compound may have a wider range of activities. These include:
-
Extracellular signal-regulated kinases (ERK1/2): A structurally related quinazoline derivative, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, demonstrated inhibition of EGF-induced ERK1/2 phosphorylation with an IC50 of 13.0±1.4 μM[1][2]. This suggests that the 4-fluorophenylamino moiety present in the query compound could contribute to ERK pathway inhibition.
-
Protein Kinase C (PKC): Certain isoxazolo[4,5-e][3][4][5]triazepine derivatives have been investigated as potential inhibitors of PKC, a family of kinases involved in various cellular processes including proliferation and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Isoxazole-based carboxamides and hydrazones have been synthesized and evaluated as potent inhibitors of VEGFR2, a key regulator of angiogenesis.
Non-Kinase Targets
While kinase inhibition is the most probable mechanism of action, other potential targets for isoxazole derivatives have been reported:
-
Acetyl-CoA Carboxylase (ACC): A series of 4-phenoxy-phenyl isoxazoles were identified as potent inhibitors of ACC, an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.
-
Tubulin: Some isoxazole-containing compounds have been shown to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs.
-
DNA Methyltransferase (DNMT): Though a more distant structural analog, a quinoline derivative with a similar fragment to the query compound has been identified as a DNMT inhibitor.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is a key stress-activated protein kinase pathway.
Caption: JNK Signaling Pathway and Potential Inhibition Point.
Experimental Workflow for Kinase Inhibition Assay
A typical workflow to assess the inhibitory activity of this compound against a target kinase like JNK would involve the following steps.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
While a specific protocol for this compound is not available, the following are representative methodologies for the synthesis and biological evaluation of closely related isoxazole kinase inhibitors.
General Synthesis of 4-Aryl-5-aminoisoxazoles
A plausible synthetic route to this compound would involve the cycloaddition of a nitrile oxide with an appropriate enamine or a related multi-step synthesis. A general procedure for a related class of compounds is as follows:
-
Preparation of the Oxime: The corresponding aryl aldehyde (e.g., 4-fluorobenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium hydroxide, to form the aldoxime.
-
Formation of the Nitrile Oxide Precursor: The aldoxime is then converted to a hydroximoyl chloride by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).
-
Cycloaddition: The in-situ generated nitrile oxide (from the hydroximoyl chloride via base-mediated elimination) is reacted with a suitable three-carbon synthon containing a nitrogen source for the 5-amino group.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (JNK3)
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human JNK3 enzyme.
-
Biotinylated substrate peptide (e.g., a derivative of ATF2).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound dissolved in DMSO.
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for TR-FRET).
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a microplate.
-
Add 4 µL of JNK3 enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the substrate peptide and ATP in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding the detection reagents.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to have active JNK signaling) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet published, a comprehensive analysis of its structural analogs strongly suggests its potential as a kinase inhibitor. The c-Jun N-terminal kinases (JNKs) emerge as the most probable primary targets, with potential applications in oncology and neurodegenerative disorders. Further investigation into its activity against other kinases such as ERK, PKC, and VEGFR2 is also warranted. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising compound. The synthesis and biological testing of this compound and its close derivatives are crucial next steps to validate these hypotheses and unlock its full therapeutic potential.
References
- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole-based compounds, detailing key synthetic milestones, significant approved drugs, and the experimental methodologies that underpin their development. The content herein is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.
Discovery and Historical Milestones
The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. A pivotal moment was in 1903, when Claisen accomplished the first synthesis of the parent isoxazole compound through the oximation of propargylaldehyde acetal[1]. Earlier, in 1888, Ludwig Claisen had recognized the cyclic structure of 3-methyl-5-phenylisoxazole, noting its aromatic properties[2].
A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946. Quilico's studies on the [3+2] cycloaddition reaction between nitrile oxides and unsaturated compounds laid the foundation for what remains one of the most versatile and widely used methods for constructing the isoxazole ring[2]. This method, known as 1,3-dipolar cycloaddition, allows for the regioselective synthesis of a vast array of substituted isoxazoles by reacting nitrile oxides with alkynes or alkenes[3][4].
The therapeutic potential of isoxazoles became increasingly apparent throughout the 20th century, leading to the development and commercialization of numerous isoxazole-containing drugs. Compounds like Sulfamethoxazole and Sulfisoxazole were among the early antibacterial agents that demonstrated the clinical utility of this heterocyclic core[2][5]. The versatility of the isoxazole scaffold has since been exploited to develop drugs for a wide range of diseases, including anti-inflammatory agents, anticancer therapies, and antivirals[1][6][7].
Key Isoxazole-Based Drugs and Quantitative Data
The isoxazole moiety is present in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets and defining the pharmacokinetic profile of the molecule.[8] Below are tables summarizing quantitative data for several prominent isoxazole-based compounds.
Table 1: Anti-inflammatory and Immunomodulatory Drugs
| Drug Name | Target | IC50 / Potency | Selectivity (COX-1/COX-2) | Therapeutic Area |
| Valdecoxib | COX-2 | 5 nM (recombinant human COX-2)[7][9][10] | ~30[11] | Anti-inflammatory, Analgesic |
| Celecoxib | COX-2 | 50 nM (recombinant human COX-2)[7] | ~7.6[11] | Anti-inflammatory, Analgesic |
| Leflunomide | DHODH | ~600 nM (for active metabolite A77 1726)[12] | N/A | Rheumatoid Arthritis |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. DHODH: Dihydroorotate dehydrogenase.
Table 2: Anticancer and Antibacterial Drugs
| Drug Name | Target | IC50 / Potency | Therapeutic Area |
| NVP-AUY922 | HSP90α / HSP90β | 13 nM / 21 nM[13] | Anticancer (Investigational) |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | N/A (Competitive Inhibitor) | Antibacterial |
| Acivicin | γ-glutamyl transpeptidase | N/A | Antitumor (Investigational) |
HSP90: Heat Shock Protein 90.
Table 3: Pharmacokinetic Properties of Selected Isoxazole Drugs
| Drug Name | Bioavailability | Half-life (t1/2) | Protein Binding | Metabolism |
| Sulfamethoxazole | 85-90%[3] | ~10 hours[14] | ~70%[3] | Hepatic[2] |
| Leflunomide | ~80% (for active metabolite) | 14-18 days (for active metabolite) | >99% (for active metabolite) | Rapidly metabolized to A77 1726[15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoxazole-based drugs are achieved through the modulation of specific biological pathways. The diagrams below, rendered in DOT language, illustrate the mechanisms of action for several key compounds.
Sulfamethoxazole: Inhibition of Bacterial Folic Acid Synthesis
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for folic acid synthesis.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the production of dihydrofolic acid, which is a precursor to DNA, RNA, and proteins, thereby halting bacterial growth.[1][2]
Leflunomide: Inhibition of De Novo Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726. This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[6][12][15] Activated lymphocytes rely heavily on this pathway to proliferate.[6] By blocking pyrimidine synthesis, A77 1726 arrests these cells in the G1 phase of the cell cycle, thereby exerting its immunomodulatory effects.[15]
NVP-AUY922: Inhibition of HSP90 Chaperone Function
NVP-AUY922 is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90).[13] HSP90 is a molecular chaperone essential for the stability and function of numerous "client proteins," many of which are critical for cancer cell growth, proliferation, and survival (e.g., AKT, EGFR, HER2). By binding to the N-terminal ATP pocket of HSP90, NVP-AUY922 disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. This results in a simultaneous blockade of multiple oncogenic signaling pathways.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Preparation method of valdecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 5. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 11. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Preparation and properties of valdecoxib-hydroxypropyl beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
The Pivotal Role of the Fluorophenyl Group in Modulating Isoxazole Bioactivity: A Technical Guide
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] When combined with a fluorophenyl group, the resulting molecule often exhibits enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the critical role of the fluorophenyl moiety in influencing the bioactivity of isoxazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Multifaceted Influence of the Fluorophenyl Group
The strategic incorporation of a fluorophenyl group onto an isoxazole core can profoundly impact its biological activity through several mechanisms:
-
Enhanced Binding Affinity and Selectivity: The high electronegativity of the fluorine atom can create favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. This can lead to increased binding affinity and selectivity for specific enzymes or receptors.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often results in a longer biological half-life and improved bioavailability of the compound.[4]
-
Increased Lipophilicity: The addition of fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4] This property is crucial for drugs targeting the central nervous system or for improving oral absorption.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the acidity or basicity (pKa) of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and, consequently, its interaction with biological targets and its pharmacokinetic profile.
Diverse Bioactivities of Fluorophenyl Isoxazoles
The synergistic combination of the isoxazole scaffold and the fluorophenyl group has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity
Fluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
A study on a series of novel fluorophenyl-isoxazole-carboxamide derivatives revealed their antiproliferative activities against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines.[5][6] Compound 2f from this series was identified as the most potent against Hep3B and HepG2 cells.[5][6] Furthermore, compounds 2b and 2f were shown to reduce the necrosis rate of Hep3B cells and induce apoptosis.[5][6] Another study highlighted that indole-based 4,5-dihydroisoxazole derivatives showed marked activity against leukemia cell lines (Jurkat and HL-60).[7]
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2f | Hep3B | 5.76 | [5][6] |
| 2f | HepG2 | 34.64 | [5][6] |
| 2a-2c, 2e | Hep3B | 7.66-11.60 | [5][6] |
The mechanism of anticancer action for some fluorophenyl isoxazoles involves the inhibition of key cellular pathways. For instance, the biphenyl isoxazole derivative KRIBB3 inhibits tumor cell migration and invasion by directly binding to Hsp27 and blocking its phosphorylation.[8] Other isoxazole derivatives have been found to induce apoptosis and inhibit various kinases, including Protein Kinase C (PKC).[9][10]
Antimicrobial Activity
Substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have shown good antibacterial activity against a range of Gram-positive (S. aureus, S. pyogenes, M. luteus, B. subtilis) and Gram-negative (K. pneumoniae, V. parahaemolyticus, K. oxytoca, P. mirabilis, E. coli, P. aeruginosa) bacterial strains.[11] The presence of a fluorophenyl group is often associated with enhanced antimicrobial potency. Thienyl-isoxazoles with fluoro substitutions have demonstrated excellent antifungal activity.[12] The mechanism of action for these compounds is generally bacteriostatic, involving the inhibition of protein synthesis or other metabolic pathways.[13]
Anti-inflammatory Activity
Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as cyclooxygenase (COX-2) inhibitors, similar to the drug valdecoxib.[2][14] The anti-inflammatory potential of newly synthesized isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema method.[15][16] The presence of a fluorophenyl group can contribute to the potency of these compounds as anti-inflammatory agents.
Enzyme Inhibition
Fluorophenyl isoxazoles have been investigated as inhibitors of various enzymes implicated in different diseases.
-
α-Amylase Inhibition: Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of the α-amylase enzyme, suggesting their potential as antidiabetic agents.[4] Compound 3b , with a para-fluorophenyl group, was found to be the most effective, with an IC50 value comparable to the positive control, acarbose.[4]
-
Lipase and α-Amylase Inhibition: Fluorophenyl-isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against lipase and α-amylase, with some compounds showing promising results.[17][18]
-
Protein Kinase C (PKC) Inhibition: Certain isoxazolo[4,5-e][4][5][11]triazepine derivatives have been designed as potential inhibitors of the catalytic domain of PKC, an enzyme family involved in cancer development.[9]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors, which are crucial enzymes in fatty acid metabolism and are considered targets for cancer therapy.[19]
| Compound | Target Enzyme | IC50 | Reference |
| 3b (Trifluoromethylated flavonoid-based isoxazole) | α-Amylase | 12.6 ± 0.2 µM | [4] |
| Acarbose (Control) | α-Amylase | 12.4 ± 0.1 µM | [4] |
| ISX-11 | GluA2-containing AMPARs | 4.4 µM | [17] |
| ISX-8 | GluA2-containing AMPARs | 4.6 µM | [17] |
| 6g (4-phenoxy-phenyl isoxazole) | hACC1 | 99.8 nM | [19] |
| CP-640186 (Control) | hACC1 | 108 nM | [19] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a terminal alkyne and an aryl nitrile oxide, which can be generated in situ from an aromatic oxime.[20] Microwave irradiation is often employed to accelerate the reaction.[20] Another prevalent method is the condensation of substituted chalcones with hydroxylamine hydrochloride.[11]
MTS Assay for Anticancer Activity Evaluation
The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After incubation, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for a few hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Disc Diffusion Method for Antibacterial Screening
The antibacterial activity of the synthesized compounds can be assessed using the disc diffusion technique.[11]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Bacterial Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test bacterium.
-
Disc Impregnation: Sterile paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Signaling Pathway: Inhibition of Hsp27 Phosphorylation
The biphenyl isoxazole derivative KRIBB3 has been shown to inhibit tumor cell migration and invasion by targeting the heat shock protein Hsp27.[8] KRIBB3 directly binds to Hsp27 and blocks its phosphorylation, which is a critical step in the signaling pathway that promotes cell motility.[8]
Conclusion
The fluorophenyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of isoxazole-based compounds. Its unique electronic properties and steric effects can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The diverse range of biological activities exhibited by fluorophenyl isoxazoles, from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects, underscores the value of this structural motif in drug discovery. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced activity and reduced toxicity, as well as a deeper exploration of their mechanisms of action to identify new therapeutic targets.
References
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 4-Amino Isoxazoles: A Technical Guide to Their Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs.[1] Among its derivatives, the 4-amino isoxazole core has emerged as a particularly promising pharmacophore, offering a unique vector for substitution and interaction with biological targets. This in-depth technical guide explores the medicinal chemistry of 4-amino isoxazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential, particularly as kinase inhibitors.
Synthesis of the 4-Amino Isoxazole Core
The construction of the 4-amino isoxazole scaffold can be achieved through several synthetic strategies. A common and effective method involves the cyclization of β-ketonitriles with hydroxylamine, where the regioselectivity can be controlled by reaction conditions such as pH and temperature. Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides with enamines.
Representative Experimental Protocol: Synthesis of 4-Amino-3,5-disubstituted Isoxazoles
This protocol provides a general procedure for the synthesis of 4-amino-3,5-disubstituted isoxazoles, a key intermediate for further derivatization.
Materials:
-
Substituted β-ketonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a solution of the substituted β-ketonitrile in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3,5-disubstituted isoxazole.
Therapeutic Applications and Biological Activity
4-Amino isoxazole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology and inflammatory diseases. The amino group at the C4 position often serves as a key hydrogen bond donor or acceptor, contributing to the potent and selective inhibition of various kinases.
Protein Kinase Inhibition
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The 4-amino isoxazole scaffold has been successfully employed to develop potent inhibitors of several kinase families.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway is a crucial mediator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[3][4] Several isoxazole-based compounds have been identified as potent p38 MAPK inhibitors. The 4-amino group can form critical hydrogen bonds within the ATP-binding pocket of the kinase.
c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are another family of stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases. Isoxazole derivatives have shown promise as JNK inhibitors, with the substitution pattern on the isoxazole ring and the nature of the amino group at C4 being critical for potency and selectivity.[]
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a frequent event in cancer. While less explored for 4-amino isoxazoles specifically, the isoxazole scaffold has been incorporated into PI3K inhibitors, suggesting potential for this subclass.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative isoxazole derivatives against key protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Isoxazole-1 | p38α MAPK | 330 | Cytokine Release | - | [8] |
| Isoxazole-2 | JNK3 | 7 | - | - | [] |
| Isoxazole-3 | JNK1 | 26 | - | - | [] |
| A8 | PI3Kδ | 0.7 | Anti-proliferation | SU-DHL-6 | [9] |
| A5 | PI3Kδ | 1.3 | Anti-proliferation | SU-DHL-6 | [9] |
Table 1: In vitro inhibitory activity of representative isoxazole and related amino-heterocyclic kinase inhibitors.
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Indole-Isoxazole-1 | Colo320 (Colon) | low µM | [10] |
| Indole-Isoxazole-1 | Calu-3 (Lung) | low µM | [10] |
| 3b | Multiple Lines | Lethal Effect | [6] |
| 3e | Leukemia Lines | GI% 81-86 | [6] |
Table 2: Anticancer activity of representative isoxazole derivatives.
Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by isoxazole derivatives and a general experimental workflow for their evaluation.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and point of inhibition.
Drug Discovery Workflow
Caption: Iterative drug discovery cycle for 4-amino isoxazoles.
Conclusion and Future Perspectives
4-Amino isoxazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the ability of the 4-amino group to engage in key interactions with biological targets have made them attractive scaffolds for the development of potent and selective inhibitors, particularly in the realm of protein kinases. Future research will likely focus on expanding the diversity of substituents on the isoxazole core, fine-tuning their pharmacokinetic properties, and exploring their potential against a wider range of therapeutic targets. The continued application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the discovery of novel 4-amino isoxazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Trajectory: A Technical Guide to the Postulated Mechanism of Action of 4-(4-Fluorophenyl)isoxazol-5-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive technical overview of the postulated mechanism of action for the compound 4-(4-Fluorophenyl)isoxazol-5-amine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related isoxazole derivatives to propose plausible biological targets and signaling pathways. The core hypothesis posits that this compound functions as a kinase inhibitor, specifically targeting key components of the mitogen-activated protein kinase (MAPK) signaling cascade, such as p38 MAPK and ERK1/2. This guide furnishes detailed, actionable experimental protocols for the validation of these hypotheses and presents a framework for the systematic evaluation of this compound's therapeutic potential.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole moiety is a privileged five-membered heterocyclic ring system that is a cornerstone in the design of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a versatile scaffold in medicinal chemistry. Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Their ability to act as bioisosteric replacements for other aromatic systems, such as imidazoles, has led to the development of potent and selective enzyme inhibitors.
Postulated Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Based on the established activities of structurally analogous compounds, it is hypothesized that this compound exerts its biological effects through the inhibition of key kinases within the MAPK signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK cascade is a hallmark of numerous pathologies, including cancer and inflammatory diseases.
Two primary targets are proposed for this compound:
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key mediator of the cellular response to stress and inflammatory cytokines.
-
Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2): Central components of the pathway that transduces signals from growth factors and mitogens.
Inhibition of p38 MAPK Signaling
Several studies have highlighted the potential of isoxazole derivatives to act as potent inhibitors of p38 MAP kinase[1][2][3]. Inhibition of p38 MAPK can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it an attractive target for anti-inflammatory therapies.
References
The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Guide for Researchers and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a versatile building block in the design of therapeutic agents across a wide array of diseases. This technical guide delves into the significance of the isoxazole core, presenting key data on prominent drugs, detailed experimental methodologies, and visualizations of critical biological pathways.
The Significance of the Isoxazole Moiety
The isoxazole ring is an attractive pharmacophore for several reasons.[1] Its structure, featuring two electronegative heteroatoms, allows it to engage in various non-covalent interactions, including hydrogen bonding, with biological targets.[1] Furthermore, the isoxazole ring is relatively stable and can be readily synthesized and modified, making it amenable to the iterative process of drug discovery.[2] This moiety is present in numerous FDA-approved drugs, highlighting its clinical and commercial success.[3][4] The diverse biological activities of isoxazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6]
Case Study: Valdecoxib - A COX-2 Selective Inhibitor
Valdecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor that was developed for the treatment of arthritis and pain. Although withdrawn from the market for reasons unrelated to its core mechanism, it serves as an excellent example of the isoxazole scaffold's role in designing selective enzyme inhibitors.
Mechanism of Action
Valdecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This selectivity for COX-2 over COX-1 was a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. The acidic sulfonamide group of Valdecoxib interacts with a hydrophilic side pocket in the COX-2 active site, a feature not present in COX-1, thus conferring its selectivity.
Quantitative Data
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) |
| Valdecoxib | COX-2 | 5 | >200 |
| Celecoxib | COX-2 | 40 | 7.6 |
| Rofecoxib | COX-2 | 18 | >278 |
Experimental Protocols
Synthesis of Valdecoxib (Representative Method)
A common synthetic route to Valdecoxib involves the condensation of a substituted acetophenone with an aryl hydrazine to form a hydrazone, followed by cyclization with a source of the C2-N-O fragment, such as hydroxylamine.
-
Step 1: Chalcone Formation: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to form a chalcone.
-
Step 2: Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) to yield the 3,4-diaryl-isoxazole core.
-
Step 3: Sulfonamide Introduction: The final step involves the introduction of the sulfonamide group, typically by chlorosulfonation followed by amination.
COX-2 Inhibition Assay (In Vitro)
The inhibitory activity of compounds against COX-2 can be determined using a variety of commercially available assay kits, often based on the colorimetric or fluorometric detection of prostaglandin E2 (PGE2) or other prostanoids.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., Valdecoxib) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin produced is then quantified using a suitable method, such as ELISA or a fluorescent probe.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Case Study: Cloxacillin - A β-Lactamase-Resistant Antibiotic
Cloxacillin is a semi-synthetic antibiotic belonging to the penicillin family. The incorporation of a bulky isoxazole group attached to the acyl side chain protects the β-lactam ring from degradation by bacterial β-lactamase enzymes.
Mechanism of Action
Like other penicillin antibiotics, Cloxacillin inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the final step of peptidoglycan synthesis in bacterial cell walls. Inhibition of these enzymes leads to a compromised cell wall, ultimately causing bacterial cell lysis and death. The isoxazole moiety does not directly participate in binding to the PBP but sterically hinders the approach of β-lactamase enzymes.
Quantitative Data
| Organism | MIC (μg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | 0.25 - 0.5 |
| Staphylococcus aureus (penicillin-resistant) | 0.25 - 0.5 |
| Streptococcus pyogenes | 0.06 - 0.12 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Synthesis of Cloxacillin
The synthesis of Cloxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a substituted isoxazole acyl chloride.
-
Preparation of the Acyl Chloride: 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Acylation of 6-APA: 6-APA is dissolved in a suitable solvent system (e.g., water/acetone) and the pH is adjusted. The prepared acyl chloride is then added to the solution under controlled temperature and pH to yield Cloxacillin.
-
Purification: The product is then purified through crystallization and filtration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: A two-fold serial dilution of Cloxacillin is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
General Synthetic Strategies for the Isoxazole Ring
A variety of synthetic methods have been developed for the construction of the isoxazole ring, with the [3+2] cycloaddition being one of the most common and versatile.
One of the most powerful methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation. This method allows for a high degree of control over the substitution pattern of the final isoxazole product.
Conclusion
The isoxazole scaffold continues to be a highly valuable and frequently utilized core in drug discovery and development.[5][7] Its favorable physicochemical properties and synthetic accessibility have enabled the creation of a diverse range of therapeutic agents.[1][8] The case studies of Valdecoxib and Cloxacillin demonstrate the scaffold's ability to be incorporated into molecules with highly specific and distinct mechanisms of action. As our understanding of disease biology deepens, the isoxazole ring will undoubtedly remain a key tool for medicinal chemists in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-(4-Fluorophenyl)isoxazol-5-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed synthesis protocol for 4-(4-Fluorophenyl)isoxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on established principles of isoxazole synthesis, focusing on a regioselective approach to achieve the desired 4-substituted isomer. This application note provides comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to guide researchers in the effective preparation of this compound.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse biological activities. The specific isomer, this compound, with its unique substitution pattern, presents a key scaffold for the development of novel therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document details a plausible and robust synthetic route for the preparation of this compound.
Data Presentation
Table 1: Reactants and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-(4-Fluorophenyl)acetonitrile | C₈H₆FN | 135.14 | Starting Material |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Reagent |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Base |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Reagent |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| Diethyl ether | C₄H₁₀O | 74.12 | Solvent |
| Hydrochloric acid | HCl | 36.46 | Reagent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Base |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying Agent |
Table 2: Reaction Parameters and Yields (Hypothetical)
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Claisen Condensation | 25-30 | 2 | 85-90 |
| 2 | Cyclization | 78 (reflux) | 4 | 70-75 |
| 3 | Hydrolysis and Decarboxylation | 100 (reflux) | 3 | 80-85 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-(4-fluorophenyl)acetate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add 2-(4-fluorophenyl)acetonitrile dropwise at room temperature with stirring.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
The reaction mixture will be neutralized with dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyano-2-(4-fluorophenyl)acetate.
Step 2: Synthesis of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate
-
Dissolve the crude ethyl 2-cyano-2-(4-fluorophenyl)acetate in ethanol.
-
Add a solution of hydroxylamine hydrochloride in water to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the solvent is partially removed under reduced pressure.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to obtain ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate.
Step 3: Synthesis of this compound
-
Suspend the ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate in an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 3 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes & Protocols: One-Pot Synthesis of Substituted Isoxazoles
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. This structural motif is a cornerstone in medicinal chemistry, found in a variety of pharmaceuticals such as the antibiotic Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the immunosuppressant Leflunomide.[1][2] The development of efficient and sustainable synthetic methodologies for substituted isoxazoles is therefore of significant interest to researchers in drug discovery and development. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer numerous advantages including reduced reaction times, lower costs, higher atom economy, and minimized waste generation.
This document provides detailed application notes and protocols for several robust one-pot methods for synthesizing substituted isoxazoles, catering to researchers, scientists, and drug development professionals.
One-Pot Synthetic Strategies & Data
The one-pot synthesis of isoxazoles can be broadly achieved through several key strategies. The most common approaches include the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides, the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, and various multicomponent reactions (MCRs).
Synthesis from α,β-Unsaturated Carbonyls
This method involves the reaction of α,β-unsaturated aldehydes or ketones with a hydroxylamine equivalent. The reaction proceeds through a sequence of conjugate addition, cyclization, and dehydration to yield the isoxazole ring system.[3]
Table 1: One-Pot Synthesis of Isoxazoles from α,β-Unsaturated Carbonyl Compounds
| Entry | α,β-Unsaturated Carbonyl | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Cinnamaldehyde | N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | MeOH/H₂O | 60 °C, 10 h | 79 | [3] |
| 2 | 3-Penten-2-one | N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | MeOH/H₂O | 60 °C, 10 h | 85 | [3] |
| 3 | Chalcone | Hydroxylamine Hydrochloride | KOH | Ethanol | Reflux, 12 h | High (not specified) | [2] |
| 4 | 4-Methyl-3-penten-2-one | Hydroxylamine Hydrochloride | KOH | Ethanol | Reflux, 12 h | High (not specified) | [2] |
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an aldoxime or α-nitro ketone) and a dipolarophile (alkene or alkyne) is one of the most versatile and widely used methods for isoxazole synthesis.[1][4][5] This approach allows for significant diversity in the substitution pattern of the final product.
Table 2: One-Pot Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
| Entry | Nitrile Oxide Precursor | Dipolarophile | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldoxime | Phenyl vinylic selenide | NCS, Et₃N, then H₂O₂ | CHCl₃ | rt, 12.5 h | 85 | [6] |
| 2 | Benzaldoxime | Phenylacetylene | tert-Butyl nitrite | N/A | 120 °C | Good (not specified) | [4] |
| 3 | α-Nitro ketone | Phenylacetylene | NaHSO₄/SiO₂ | Toluene | 100 °C | 93 | [4] |
| 4 | 4-Nitrobenzaldoxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene | Methanol | MW, 180 °C, 5-10 min | 70-80 | [5] |
Multicomponent Reactions (MCRs)
Multicomponent reactions involve combining three or more starting materials in a single pot to form a complex product, incorporating portions of all reactants. These reactions are highly efficient and align with the principles of green chemistry.[7][8][9]
Table 3: One-Pot Isoxazole Synthesis via Multicomponent Reactions
| Entry | Aldehyde | β-Ketoester/Diketone | Nitrogen Source | Catalyst/Medium | Conditions | Yield (%) | Reference |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Methyl acetoacetate | Hydroxylamine HCl | Cocos nucifera L. juice | rt, 4 h | 92 | [7][10] |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Hydroxylamine HCl | Solanum lycopersicum L. juice | rt, 5 h | 88 | [7][10] |
| 3 | Benzaldehyde | Ethyl acetoacetate | Hydroxylamine HCl | Itaconic acid | Ultrasound, 50 °C, 15 min | 95 | [8] |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Hydroxylamine HCl | Acidic Ionic Liquid | 60 °C, 3 h | 96 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylisoxazole from Cinnamaldehyde
This protocol is adapted from the work of Tang, S. et al., Org. Lett., 2009.[3] It describes the reaction of an α,β-unsaturated aldehyde with N-hydroxyl-4-toluenesulfonamide.
Materials:
-
Cinnamaldehyde (1a)
-
N-hydroxyl-4-toluenesulfonamide (2)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of cinnamaldehyde (0.20 mmol, 1.0 equiv) in a 9:1 mixture of MeOH/H₂O (2 mL), add N-hydroxyl-4-toluenesulfonamide (0.80 mmol, 4.0 equiv).
-
Add potassium carbonate (K₂CO₃) (0.40 mmol, 2.0 equiv) to the mixture.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylisoxazole.
Protocol 2: Synthesis of 3-(4-Chlorophenyl)isoxazole via 1,3-Dipolar Cycloaddition
This protocol for a one-pot, two-step transformation is adapted from Sheng, S.-R. et al., Synthesis, 2003.[6] It involves the in situ generation of a nitrile oxide followed by cycloaddition and an oxidation-elimination sequence.
Materials:
-
4-Chlorobenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenyl vinylic selenide
-
Triethylamine (Et₃N)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, add 4-chlorobenzaldoxime (2.0 mmol, 1.0 equiv) in one portion to a stirred solution of NCS (2.0 mmol, 1.0 equiv) in anhydrous CHCl₃ (5 mL) at room temperature.
-
After stirring for 20 minutes, add phenyl vinylic selenide (2.0 mmol, 1.0 equiv) to the mixture.
-
Add a solution of Et₃N (2.1 mmol, 1.05 equiv) in CHCl₃ (2 mL) dropwise over approximately 30 minutes.
-
Continue stirring the mixture at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add 30% H₂O₂ (0.5 mL) dropwise over 10 minutes.
-
Remove the ice bath and stir for an additional 20 minutes at room temperature.
-
Add water (5 mL) to quench the reaction. Separate the organic (CHCl₃) layer.
-
Wash the organic layer with saturated NaHCO₃ solution (5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(4-chlorophenyl)isoxazole.
Protocol 3: Green Synthesis of 3-Methyl-4-((4-hydroxy-3-methoxyphenyl)methylene)isoxazol-5(4H)-one via MCR
This eco-friendly protocol is based on the work of Kumar, R. et al., Sci Rep, 2021.[7][10] It utilizes fruit juice as a natural catalyst for a three-component reaction.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (vanillin)
-
Methyl acetoacetate
-
Hydroxylamine hydrochloride
-
Fresh Cocos nucifera L. (Coconut) juice, filtered
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine hydroxylamine hydrochloride (20 mmol, 1.0 equiv) and methyl acetoacetate (20 mmol, 1.0 equiv).
-
Add fresh coconut juice (10 mL) to the mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-hydroxy-3-methoxybenzaldehyde (20 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature. Monitor the reaction by TLC. The reaction should be complete in approximately 4 hours.
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold water to remove any impurities.
-
Recrystallize the product from ethanol to obtain the pure substituted isoxazole.
Visualizations
The following diagrams illustrate the general workflows and mechanisms involved in the one-pot synthesis of isoxazoles.
Caption: General workflow for a one-pot synthesis of isoxazoles.
Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Caption: Logical flow for a three-component synthesis of isoxazolones.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Applications of 4-(4-Fluorophenyl)isoxazol-5-amine in Cancer Research: A Guideline for Investigation
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to target various hallmarks of cancer by inhibiting key signaling pathways and proteins crucial for tumor growth and survival, such as Heat Shock Protein 90 (Hsp90), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][5][6]
This document focuses on 4-(4-Fluorophenyl)isoxazol-5-amine , a specific isoxazole derivative recognized as a versatile building block in pharmaceutical development for targeted therapies in cancer.[7] While direct experimental data on its specific application in cancer cell lines is emerging, the extensive research on structurally related isoxazole compounds provides a strong rationale for its investigation as a potential anticancer agent.
These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound. The protocols provided are based on established methodologies for evaluating isoxazole derivatives, enabling a systematic investigation of its efficacy and mechanism of action in various cancer cell lines.
Representative Anticancer Activity of Isoxazole Derivatives
To provide a contextual baseline for researchers investigating this compound, the following table summarizes the in vitro anticancer activity of various other isoxazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the potential potency and selectivity that can be expected from this class of compounds.
| Isoxazole Derivative Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 4,5-Diarylisoxazole Amides | BT-474 (Breast) | Antiproliferative | Not specified | [1] |
| 4,5-Diarylisoxazole Amides | H3122 (Lung) | Antiproliferative | Not specified | [1] |
| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | HeLa (Cervical) | MTT | Comparable to Cisplatin | [1] |
| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | MCF-7 (Breast) | MTT | Comparable to Cisplatin | [1] |
| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | NCI-H460 (Lung) | MTT | Comparable to Cisplatin | [1] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549 (Lung) | Cytotoxicity | < 12 µM | [1] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | COLO 205 (Colon) | Cytotoxicity | < 12 µM | [1] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | MDA-MB 231 (Breast) | Cytotoxicity | < 12 µM | [1] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | PC-3 (Prostate) | Cytotoxicity | < 12 µM | [1] |
| 3,5-disubstituted isoxazole | MCF-7 (Breast) | Antiproliferative | Significant Inhibition | [3] |
| 3,5-disubstituted isoxazole | HeLa (Cervical) | Antiproliferative | Significant Inhibition | [3] |
| 5-methyl-3-phenylisoxazole-4-Carboxamide | Colo205 (Colon) | Antiproliferative | 9.179 µM | [8] |
| 5-methyl-3-phenylisoxazole-4-Carboxamide | HepG2 (Liver) | Antiproliferative | 7.55 µM | [8] |
| 5-methyl-3-phenylisoxazole-4-Carboxamide | B16F1 (Melanoma) | Antiproliferative | 0.079 - 42.93 µM | [8] |
Key Signaling Pathways Targeted by Isoxazole Derivatives
Isoxazole derivatives have been reported to modulate several critical signaling pathways involved in cancer progression. The diagrams below illustrate two of the most common mechanisms of action: inhibition of the Hsp90 chaperone protein and suppression of the VEGFR-2 signaling cascade. These pathways represent promising targets for investigation when evaluating this compound.
Caption: Inhibition of Hsp90 by isoxazole derivatives leads to the degradation of oncogenic client proteins.
Caption: Isoxazole derivatives can inhibit VEGFR-2, blocking downstream signaling and angiogenesis.
Experimental Protocols
The following protocols provide a framework for the initial screening and mechanistic evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, PC-3, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in targeted signaling pathways (e.g., ERK1/2, Akt, Hsp90 client proteins).
Materials:
-
Cancer cells treated with this compound at various concentrations.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH).
A study on a related quinazoline compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, demonstrated that it could inhibit the EGF-induced phosphorylation of ERK1/2 in PC-3 prostate cancer cells, suggesting a potential mechanism of action for compounds containing the 4-fluorophenylamino moiety.[9][10] This provides a strong rationale for investigating the ERK pathway when studying this compound.
Conclusion
While this compound is a promising candidate for anticancer drug development, its specific biological activities and mechanisms of action require thorough investigation. The protocols and data presented in these application notes serve as a foundational guide for researchers to systematically evaluate its potential. Based on the extensive literature on related isoxazole derivatives, key areas for investigation should include its effects on cell proliferation across a diverse panel of cancer cell lines, its ability to induce apoptosis or cell cycle arrest, and its impact on critical oncogenic signaling pathways such as Hsp90 and receptor tyrosine kinases. The provided methodologies will enable the generation of robust data to determine the therapeutic promise of this compound.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols and antimicrobial and antifungal activities of various isoxazole derivatives. The information is intended to guide researchers in the evaluation of isoxazole-based compounds as potential antimicrobial and antifungal agents.
Introduction
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The isoxazole ring is a key pharmacophore in several clinically used drugs. This document outlines detailed protocols for the antimicrobial and antifungal screening of novel isoxazole derivatives and presents a summary of their reported activities.
Data Presentation: Antimicrobial and Antifungal Activity of Isoxazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against a range of bacterial and fungal strains. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound ID/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| TPI-2, TPI-5, TPI-14 | Active (specific MICs not detailed) | Active (specific MICs not detailed) | Active (specific MICs not detailed) |
| Quinazolinone based isoxazole (4d) | Potent (MIC: 0.012 µM) | - | Potent (MIC: 0.012 µM) |
| Quinazolinone based isoxazoline (6d) | Potent (MIC: 0.012 µM) | - | Potent (MIC: 0.012 µM) |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178d, 178e, 178f) | 100, 95 (MIC surpassed cloxacillin) | - | 117, 110, 95 (MIC surpassed cloxacillin) |
| Isoxazolylchalcones (Compound 28) | 4 | - | 4 |
| Isoxazolylchalcones (Compound 31) | 8 | - | 8 |
Table 2: Antifungal Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | Aspergillus niger | ||
| TPI-2, TPI-5, TPI-14 | Active (specific MICs not detailed) | Active (specific MICs not detailed) | |
| Quinazolinone based isoxazole (4d) | Potent (MIC: 0.012 µM) | - | |
| Quinazolinone based isoxazoline (6d) | Potent (MIC: 0.012 µM) | - | |
| PUB14, PUB17 | Selectively active | - | |
| Dihydropyrazoles (Compound 38) | 2 | - | |
| Dihydropyrazoles (Compound 32) | 4 | - |
Experimental Protocols
Detailed methodologies for the key experiments in antimicrobial and antifungal screening are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Isoxazole derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial/antifungal agents (positive controls)
-
Solvent control
-
Growth control (no compound)
-
Sterility control (no inoculum)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each isoxazole derivative. Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the test compound, positive control, solvent control, and growth control. The final volume in these wells will be 100 µL. The sterility control wells should only contain 100 µL of broth.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm in diameter)
-
Isoxazole derivatives (test compounds) at a known concentration
-
Standard antibiotic disks (positive control)
-
Solvent-impregnated disks (negative control)
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
-
Application of Disks: Aseptically place the filter paper disks impregnated with the test compounds, standard antibiotic, and solvent control onto the surface of the inoculated agar plate using sterile forceps. Ensure the disks are placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for antimicrobial and antifungal screening of isoxazole derivatives.
Signaling Pathway Diagrams: Potential Mechanisms of Action
Several mechanisms have been proposed for the antimicrobial and antifungal activity of isoxazole derivatives. The following diagrams illustrate some of these potential pathways.
1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Some isoxazole derivatives, such as leflunomide's active metabolite, inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[1][2]
Caption: Inhibition of DHODH by isoxazole derivatives disrupts pyrimidine synthesis.
2. Inhibition of Dihydrofolate Reductase (DHFR)
Certain isoxazole-containing compounds may act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.
Caption: Inhibition of DHFR by isoxazole derivatives disrupts folate metabolism.
3. Inhibition of Bacterial Cell Wall Synthesis
Some isoxazole-containing β-lactam antibiotics, such as cloxacillin, inhibit the synthesis of the bacterial cell wall. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains.
Caption: Inhibition of bacterial cell wall synthesis by isoxazole-containing antibiotics.
References
Application Notes and Protocols for the Characterization of 4-(4-Fluorophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 4-(4-Fluorophenyl)isoxazol-5-amine, a versatile heterocyclic compound with potential applications in pharmaceutical and materials science research. The protocols outlined below are intended to serve as a guide for the structural elucidation and purity assessment of this compound.
Overview of Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are critical steps in its development and application. A multi-technique approach is necessary for unambiguous characterization. The primary analytical methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This combination of techniques provides comprehensive information on the molecular structure, functional groups, molecular weight, and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is completely dissolved; sonication may be used to aid dissolution.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR for optimal resolution and sensitivity.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation: Expected NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | m | 2H | Aromatic protons ortho to fluorine |
| ~7.2 - 7.4 | m | 2H | Aromatic protons meta to fluorine |
| ~5.5 - 6.5 | s | 2H | Amine protons (-NH₂) |
| ~8.3 - 8.5 | s | 1H | Isoxazole ring proton |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 (d) | Aromatic carbon attached to fluorine (C-F) |
| ~158 - 160 | Isoxazole ring carbon (C=N) |
| ~150 - 152 | Isoxazole ring carbon (C-NH₂) |
| ~128 - 130 (d) | Aromatic carbons ortho to fluorine |
| ~125 - 127 | Aromatic carbon ipso to isoxazole ring |
| ~115 - 117 (d) | Aromatic carbons meta to fluorine |
| ~98 - 100 | Isoxazole ring carbon |
Note: 'd' denotes a doublet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of about 10 µg/mL.[1]
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition and compare it with the theoretical value for C₉H₈FN₂O⁺. The measured mass should be within a 5 ppm error.
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 179.0615 | ~179.061x |
| [M+Na]⁺ | 201.0434 | ~201.043x |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample on the crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups.
-
Data Presentation: Expected FT-IR Data
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| ~1620 - 1650 | N-H bend | Primary Amine (-NH₂) |
| ~1590 - 1610 | C=N stretch | Isoxazole ring |
| ~1480 - 1520 | C=C stretch | Aromatic ring |
| ~1220 - 1240 | C-F stretch | Aryl-Fluorine |
| ~1100 - 1150 | C-O stretch | Isoxazole ring |
| ~830 - 850 | C-H out-of-plane bend | para-disubstituted aromatic |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for pharmaceutical applications.[2]
-
Data Presentation: Expected HPLC Data
Table 5: Typical HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact conditions, but a single major peak is expected. |
| Expected Purity | >98% |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in a compound. This is a fundamental technique for confirming the empirical and molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer is used. The sample is combusted in a high-temperature furnace in the presence of an oxidant.
-
Analysis: The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The instrument's software calculates the percentage of each element.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₇FN₂O). The experimental values should be within ±0.4% of the theoretical values.
Data Presentation: Expected Elemental Analysis Data
Table 6: Elemental Analysis Data for C₉H₇FN₂O
| Element | Theoretical % | Found % |
| Carbon | 60.67 | ~60.6x |
| Hydrogen | 3.96 | ~3.9x |
| Nitrogen | 15.72 | ~15.7x |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
The following diagram illustrates the relationship between the analytical techniques and the information they provide.
Caption: Relationship between analytical techniques and the derived information.
References
Application Notes and Protocols for 4-(4-Fluorophenyl)isoxazol-5-amine in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(4-Fluorophenyl)isoxazol-5-amine in material science, drawing upon methodologies and data from related isoxazole derivatives. The inclusion of a fluorophenyl group suggests applications in high-performance polymers and organic electronics where thermal stability, specific optical properties, and hydrophobicity are desirable.
Potential Applications in Polymer Science
The amine functionality of this compound makes it a suitable monomer for incorporation into various polymer backbones, such as polyamides and polyimides. The rigid isoxazole ring can enhance the thermal stability and mechanical strength of the resulting polymers. The fluorine atom can impart desirable properties such as increased solubility in organic solvents, improved thermal stability, and a lower dielectric constant.[1]
Key Potential Advantages:
-
Enhanced Thermal Stability: The aromatic and heterocyclic structure can lead to polymers with high glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Solubility: The fluorine substituent can increase the solubility of the resulting polymers, facilitating processing.
-
Modified Optical Properties: The fluorophenyl isoxazole moiety can be utilized to tune the refractive index and introduce fluorescence, making the polymers suitable for optical applications.
A logical workflow for investigating the use of this compound in polymer synthesis is outlined below.
Potential Applications in Organic Electronics
Isoxazole derivatives are explored for their use in organic electronic materials due to their electron-accepting properties and thermal stability.[2] The this compound moiety could be integrated into materials for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The fluorophenyl group can influence the energy levels (HOMO/LUMO) of the material, which is critical for charge injection and transport.
Hypothesized Roles:
-
Electron Transporting Layer (ETL): The isoxazole core could facilitate electron transport.
-
Host Material for Emitters: The high triplet energy of similar aromatic heterocyclic structures suggests potential as a host for phosphorescent emitters in OLEDs.
-
Semiconducting Layer in OFETs: Polymers incorporating this moiety could exhibit semiconducting properties.
The general structure of a multi-layer OLED device where a material based on this compound could be incorporated is depicted below.
Experimental Protocols
The following protocols are adapted from literature on the synthesis of isoxazole derivatives and polyisoxazoles and should be considered as a starting point for working with this compound.
Protocol 1: Synthesis of 5-Aryl-Isoxazole Derivatives (Aqueous Medium)
This protocol is adapted from a general method for the synthesis of 5-arylisoxazoles and can be a reference for the synthesis of the title compound or its derivatives.[3]
Materials:
-
3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (or similar precursor)
-
Hydroxylamine hydrochloride
-
Deionized water
-
25-mL round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).
-
Add 5 mL of deionized water to the flask.
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
Characterization: The final product should be characterized by melting point, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Polyisoxazole Amide
This protocol is a hypothetical adaptation for the polymerization of this compound with a diacid chloride to form a polyisoxazole amide. It is based on general polycondensation methods.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer
-
Reaction flask with a nitrogen inlet
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound (10 mmol) and LiCl (0.5 g) in anhydrous NMP (20 mL).
-
Stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride (10 mmol) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Characterization: The polymer's structure can be confirmed using FT-IR and NMR spectroscopy. The thermal properties should be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The molecular weight can be estimated by Gel Permeation Chromatography (GPC).
A schematic for the synthesis of a polyisoxazole amide is presented below.
Data Presentation
Table 1: Thermal Properties of Aromatic Polymers
This table provides a hypothetical comparison based on the general knowledge that aromatic heterocyclic units enhance thermal stability.
| Polymer Backbone | Monomer Containing Heterocycle | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| Polyamide | Bis(4-aminophenyl)methane | ~250 | ~450 |
| Hypothetical Polyisoxazole Amide | This compound | > 270 (expected) | > 480 (expected) |
Data for Bis(4-aminophenyl)methane-based polymer is illustrative. The expected values for the hypothetical polyisoxazole amide are based on the anticipated increase in rigidity and thermal stability from the isoxazole ring.
Table 2: Optical Properties of Isoxazole-Based Liquid Crystalline Compounds
This data is adapted from a study on unsymmetrical liquid crystalline compounds containing an isoxazole ring and demonstrates the potential for fluorescence.[4]
| Compound Derivative | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) (%) |
| Isoxazole Derivative 1 | 285 | 377 | 92 | 1-5 |
| Isoxazole Derivative 2 | 307 | 380 | 73 | 27-61 |
These values indicate that isoxazole-containing molecules can exhibit fluorescence with large Stokes shifts, a desirable property for various optical applications.
Table 3: Comparison of Fluorinated and Non-Fluorinated Polymer Properties for Solar Cells
This table is based on a comparative study of benzodithiophene-based polymers and highlights the typical effects of fluorination.[5]
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
| Optical Band Gap (eV) | 1.72 | 1.71 |
| LUMO Level (eV) | -3.66 | -3.78 |
| Charge Carrier Mobility (cm²/V·s) | 4.6 x 10⁻⁶ | 1.0 x 10⁻⁵ |
| Thermal Degradation Temp. (°C) | > 280 | > 280 |
The introduction of fluorine can lower the LUMO energy level and increase charge carrier mobility, which is beneficial for organic solar cell performance.[5]
These notes and protocols are intended to guide the initial exploration of this compound in material science. Experimental conditions and results will need to be optimized for specific applications.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine. The information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of the reaction dynamics.
Nomenclature Clarification
It is important to note that the primary literature and available synthetic protocols predominantly describe the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine . While the user request specified 4-(4-Fluorophenyl)isoxazol-5-amine, the established and reliable synthetic routes lead to the substitution at the 3-position of the isoxazole ring when starting from (4-Fluorobenzoyl)acetonitrile. This guide will therefore focus on the synthesis of the 3-isomer.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect pH of the reaction mixture. 3. Decomposition of hydroxylamine. 4. Inefficient extraction of the product. | 1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the pH is maintained in the optimal range (typically slightly acidic to neutral) for the cyclization to the 5-aminoisoxazole. For related syntheses, a pH between 7 and 8 has been found to favor the formation of the 3-aminoisoxazole isomer. 3. Use fresh hydroxylamine hydrochloride and prepare the aqueous solution just before use. 4. Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. Ensure the aqueous layer is saturated with brine to improve extraction efficiency. |
| Formation of an Oily Layer Instead of Crystals | 1. Presence of impurities. 2. Insufficient removal of solvent. 3. Incorrect solvent system for crystallization. | 1. Wash the combined organic extracts thoroughly with water and brine to remove water-soluble impurities. 2. Ensure the solvent is completely removed under reduced pressure. 3. Use a non-polar/polar solvent combination like diethyl ether/hexane or ethyl acetate/hexane for recrystallization. Try seeding the solution with a small crystal of the pure product if available. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient purification. | 1. As mentioned above, extend the reaction time and monitor by TLC. 2. Optimize the recrystallization process. Consider using a different solvent system or performing multiple recrystallizations. Column chromatography on silica gel may be necessary for highly impure samples. |
| Formation of the Isomeric 5-(4-Fluorophenyl)isoxazol-3-amine | 1. Reaction conditions favoring the alternate cyclization pathway. | 1. The regioselectivity of the cyclization of β-ketonitriles with hydroxylamine is highly dependent on pH and temperature. To favor the 5-amino isomer, basic conditions (pH > 8) and higher temperatures (e.g., 100 °C) are typically employed. Conversely, to favor the 3-amino isomer, milder conditions (7 < pH < 8 and ≤45 °C) are used.[1] |
| Discolored Product (Orange or Brown) | 1. Presence of impurities from side reactions or decomposition. | 1. Recrystallize the product from a suitable solvent system. The use of activated charcoal during recrystallization can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine?
A1: The synthesis proceeds through the condensation of a β-ketonitrile, (4-Fluorobenzoyl)acetonitrile, with hydroxylamine. The reaction involves the initial formation of an oxime intermediate, followed by an intramolecular cyclization to form the isoxazole ring. The regioselectivity of the cyclization is a critical factor influenced by the reaction conditions.
Q2: What is the role of sodium acetate in the reaction?
A2: Sodium acetate acts as a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is crucial for the reaction to proceed. Maintaining the appropriate pH is essential for both the initial condensation and the subsequent cyclization steps.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material, (4-Fluorobenzoyl)acetonitrile, on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
A4: The most common method for purifying 3-(4-Fluorophenyl)isoxazol-5-amine is recrystallization. A solvent system of diethyl ether and hexane is reported to yield orange crystals.[2] For more persistent impurities, column chromatography using silica gel may be employed.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. It is essential to handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Diethyl ether is highly flammable and should be handled with care, away from any ignition sources.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine based on established literature procedures.[2]
Materials:
-
(4-Fluorobenzoyl)acetonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethyl alcohol (Ethanol)
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10 g (0.063 mol) of (4-Fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.
-
In a separate beaker, prepare a solution of 24 g of sodium acetate and 18.3 g of hydroxylamine hydrochloride in 200 mL of water.
-
Add the aqueous solution of sodium acetate and hydroxylamine hydrochloride to the ethanolic solution of (4-Fluorobenzoyl)acetonitrile in a portion-wise manner.
-
Heat the reaction mixture to reflux and maintain for three days. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove approximately half of the solvent volume using a rotary evaporator. An oily layer may form at this stage.
-
Transfer the residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting orange crystals should be recrystallized from a diethyl ether/hexane mixture to yield the pure product.
Quantitative Data
The yield and purity of 3-(4-Fluorophenyl)isoxazol-5-amine are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome, based on general principles for the synthesis of related 3-aryl-5-aminoisoxazoles.
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Base | Weak base (e.g., Sodium Acetate) | Generally provides good yields by maintaining a suitable pH for the desired cyclization. | Purity is generally good, though side products can form if the pH is not optimal. | General Knowledge |
| Solvent | Ethanol/Water mixture | A good solvent system that solubilizes both the organic starting material and the inorganic reagents. | The solvent choice can influence the rate of reaction and the ease of product isolation. | [2] |
| Temperature | Reflux | Higher temperatures generally accelerate the reaction rate, but can also lead to the formation of side products or decomposition. | Purity may be affected by higher temperatures. Optimization is key. | [2] |
| Reaction Time | 3 days | A longer reaction time is reported to ensure the completion of the reaction. | Insufficient reaction time will lead to a lower yield and contamination with starting material. | [2] |
Visualizations
Reaction Pathway
Caption: Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Purification of Crude 4-(4-Fluorophenyl)isoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Fluorophenyl)isoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential impurities could be residual solvents, byproducts from side reactions, or related isoxazole isomers. It is crucial to characterize the crude material by techniques such as TLC, LC-MS, or NMR to identify the impurity profile before selecting a purification method.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable solvent system should be developed to achieve good separation between the desired product and impurities. For visualization on a TLC plate, UV light (254 nm) is often effective for aromatic compounds. Staining with a solution of cinnamaldehyde can produce a yellow spot for aromatic primary amines, aiding in their detection.[1][2][3]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Solution:
-
Ensure the solvent is being heated to its boiling point.
-
If the compound still does not dissolve, a different, more polar solvent may be required. For amine compounds, consider solvents like ethanol, methanol, or mixtures such as ethanol/water or acetone/water.[4][5][6][7]
-
If dealing with a highly polar amine that is insoluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid (TFA) in small amounts can help, though this may form a salt.[8]
-
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This is common for compounds with low melting points.[9]
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
"Scratching" the inside of the flask with a glass rod at the surface of the liquid can initiate crystallization.[9][10]
-
Adding a seed crystal of the pure compound can induce crystallization.
-
Problem 3: No crystals form even after the solution has cooled to room temperature.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
Place the solution in an ice bath to further decrease the solubility of the compound.[11]
-
If using a solvent mixture, try adding the anti-solvent (the solvent in which the compound is less soluble) dropwise to induce precipitation.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate, even with polar solvents.
-
Possible Cause: The compound is highly polar and strongly adsorbs to the silica gel.
-
Solution:
-
Switch to a more polar eluent system. For very polar compounds, a solvent system containing methanol in dichloromethane (e.g., 5% MeOH/DCM) can be effective.[12][13]
-
For stubborn amines, adding a small amount of triethylamine (e.g., 1-3%) to the eluent can help to neutralize the acidic silica gel and reduce tailing.[13]
-
Consider using a different stationary phase, such as alumina or reverse-phase silica.[12]
-
Problem 2: The compound streaks or "tails" on the TLC plate and during column chromatography.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, which is common for amines on acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock to the mobile phase.[12]
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Problem 3: Poor separation of the product from a close-running impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system by trying different solvent ratios or different solvent combinations. A common starting point for "normal" polarity compounds is 10-50% ethyl acetate in hexanes.[13]
-
Ensure the column is packed properly to avoid channeling.
-
Use a finer mesh silica gel for better resolution.
-
If the separation is particularly difficult, consider preparative HPLC.
-
Data Presentation
The following table summarizes typical parameters for the purification of a hypothetical crude this compound.
| Purification Method | Parameter | Typical Value/Condition | Expected Purity | Expected Yield |
| Recrystallization | Solvent System | Ethanol/Water (e.g., 9:1) | >98% | 70-90% |
| Temperature | Dissolve at boiling, crystallize at room temp then 0-4 °C | |||
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | >99% | 60-85% |
| Eluent System | Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 gradient) | |||
| Additive | 1% Triethylamine (if tailing occurs) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.3. For this compound, a starting point could be 30% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the compound has poor solubility, use a "dry loading" method: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and then load the dry silica-adsorbed sample onto the column.[14][15]
-
Elution: Run the column with the chosen eluent, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Recrystallization experimental workflow and troubleshooting.
Caption: Column chromatography experimental workflow and troubleshooting.
References
- 1. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3,4,5-trisubstituted isoxazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trisubstituted isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3,4,5-trisubstituted isoxazoles?
A1: The primary methods for synthesizing 3,4,5-trisubstituted isoxazoles include:
-
[3+2] Cycloaddition of nitrile oxides: This is a widely used method involving the reaction of an in-situ generated nitrile oxide with a variety of dipolarophiles such as 1,3-diketones, β-ketoesters, or β-ketoamides.[1][2] This approach is often favored for its versatility.
-
Condensation of β-dicarbonyl compounds with hydroxylamine: This classical method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[3] However, controlling regioselectivity with unsymmetrical dicarbonyls can be a challenge.[4]
-
Multi-component and tandem reactions: Several one-pot procedures have been developed that combine multiple reaction steps, such as a sequential aldol condensation and Michael addition, to build the isoxazole ring with its substituents in a single synthetic operation.[5] Another approach involves a sequential [3+2] cycloaddition followed by a silicon-based cross-coupling reaction to introduce diversity at the 3, 4, and 5 positions.[6][7]
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomeric mixtures is a common issue, particularly in the synthesis of isoxazoles from unsymmetrical precursors.[4] Here are some strategies to improve regioselectivity:
-
Control of Reaction Conditions: Key factors that can influence regioselectivity include temperature, pH, and solvent.[4][8] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, the choice of solvent and the use of additives like pyridine or a Lewis acid (BF₃·OEt₂) can direct the reaction towards a specific regioisomer.[4]
-
Strategic Choice of Precursors: The electronic and steric properties of the substituents on your starting materials can significantly influence the regiochemical outcome. For example, in the reaction of 1,3-dicarbonyl compounds with hydroxylamine, creating a significant difference in the electrophilicity of the two carbonyl groups can enhance regioselectivity.[9]
-
Use of Catalysts: In [3+2] cycloaddition reactions, the use of catalysts like copper(I) or ruthenium(II) can improve regioselectivity, especially when using alkynes as dipolarophiles.[10] However, some catalysts may only be effective for the synthesis of di-substituted isoxazoles.[10]
Q3: My reaction yield is low, and I am isolating a significant amount of a byproduct that appears to be a furoxan. What is happening and how can I prevent it?
A3: The byproduct you are observing is likely a furoxan (a 1,2,5-oxadiazole 2-oxide), which is formed by the dimerization of the nitrile oxide intermediate.[1][2] This is a common side reaction in syntheses that proceed via in-situ generation of nitrile oxides. To minimize furoxan formation and improve the yield of your desired isoxazole, consider the following:
-
Control of Nitrile Oxide Concentration: The dimerization is a bimolecular process, so it is favored at higher concentrations of the nitrile oxide. Ensure that the nitrile oxide is generated slowly and in the presence of the dipolarophile so that it reacts to form the isoxazole before it has a chance to dimerize.
-
Reaction Conditions: The choice of base and solvent can influence the rate of both the desired cycloaddition and the undesired dimerization. Optimization of these conditions is crucial. For example, in the synthesis of 3,4,5-trisubstituted isoxazoles in water, careful selection of the base and solvent system was necessary to circumvent competing reactions.[1][2]
-
Immediate Consumption: Use the in-situ generated nitrile oxide immediately as it is formed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Instability of nitrile oxide intermediate. 2. Inefficient generation of nitrile oxide. 3. Poor reactivity of the dipolarophile. 4. Sub-optimal reaction conditions (temperature, solvent, base). | 1. Ensure slow, in-situ generation of the nitrile oxide in the presence of the dipolarophile. 2. Verify the quality of the hydroximoyl chloride precursor and the oxidant. 3. Consider using a more activated dipolarophile. For instance, non-terminal alkynes may require a high degree of substitution to achieve good yields in the absence of a catalyst.[10] 4. Systematically screen different solvents, bases, and temperatures. For example, non-polar solvents and lower concentrations have been shown to enhance yields in some enamine-triggered [3+2] cycloadditions.[11] |
| Formation of multiple products (isomeric mixture) | 1. Lack of regiocontrol in the cycloaddition or condensation step. 2. Isomerization of starting materials or products under the reaction conditions. | 1. Adjust the pH and temperature of the reaction.[8] 2. Use a Lewis acid or a specific solvent system to direct the regioselectivity.[4] 3. Modify the substituents on the starting materials to create a stronger electronic or steric bias.[9] |
| Formation of O-imidoylation or hetero [3+2] cycloaddition byproducts | Competing reaction pathways are favored under the current conditions. | Optimize the reaction conditions to favor the desired [3+2] cycloaddition. This was a key aspect in the development of a water-based synthesis of 3,4,5-trisubstituted isoxazoles.[1][2] |
| Difficulty in purification | 1. Presence of closely related isomers. 2. Formation of byproducts with similar polarity to the product. 3. Residual starting materials. | 1. Improve the regioselectivity of the reaction to minimize the formation of isomers. 2. Optimize the reaction to minimize byproduct formation. 3. Ensure the reaction goes to completion. 4. Employ advanced purification techniques such as preparative HPLC or crystallization. |
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Synthesis of 3,4,5-Trisubstituted Isoxazoles
The following data is adapted from a study on the [3+2] cycloaddition of a nitrile oxide with a 1,3-diketone in various solvents and with different bases.[10]
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | Water | NaHCO₃ | 24 | 40 |
| 2 | Water | Na₂CO₃ | 24 | 50 |
| 3 | Water | TEA | 24 | 30 |
| 4 | Water | DIPEA | 24 | 60 |
| 5 | 95% Water, 5% Methanol | DIPEA | 2 | 90 |
| 6 | Methanol | DIPEA | 24 | 70 |
| 7 | Acetonitrile | DIPEA | 24 | 50 |
Yields are based on the isolated product.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition in Water [10]
This protocol describes the synthesis of a 3,4,5-trisubstituted isoxazole from a hydroximoyl chloride and a 1,3-dicarbonyl compound in an aqueous medium.
Materials:
-
Substituted hydroximoyl chloride (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Deionized water
-
Methanol
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (0.5 mmol) in a mixture of 14.25 mL of deionized water and 0.75 mL of methanol, add the hydroximoyl chloride (0.5 mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.
Visualizations
Caption: Key factors influencing the synthesis of 3,4,5-trisubstituted isoxazoles.
Caption: General experimental workflow for isoxazole synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
Technical Support Center: Isoxazole Synthesis via [3+2] Cycloaddition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [3+2] cycloaddition reactions for the synthesis of isoxazoles.
Troubleshooting Guide
Low yields in [3+2] cycloaddition reactions for isoxazole synthesis can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low reaction yields.
Caption: A step-by-step decision tree for troubleshooting low yields in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction is giving a very low yield. What are the first things I should check?
A1: Start by verifying the fundamentals of your experimental setup:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the alkyne and the nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime). Impurities can inhibit the reaction or lead to unwanted side products.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes promote side reactions.[1]
-
Solvent Quality: Use dry, degassed solvents, as water and oxygen can interfere with many organic reactions, especially those involving organometallic catalysts.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in the solubility of reactants, reaction rate, and stabilization of intermediates. The polarity of the solvent can influence the regioselectivity and yield of the cycloaddition. For instance, in some cases, using a mixture of water and a polar organic solvent like methanol can improve yields.[2] In other systems, dichloromethane has been found to be an effective solvent.[3] It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrates.
Q3: What is the role of a base in the reaction, and how do I choose the right one?
A3: A base is often required for the in situ generation of the nitrile oxide from its precursor, such as the dehydrohalogenation of a hydroximoyl chloride.[1] The choice of base is critical.
-
Organic Bases: Triethylamine (TEA) is a commonly used organic base.[2]
-
Inorganic Bases: Inorganic bases like sodium carbonate (Na₂CO₃) can also be effective.[2] The strength and steric bulk of the base can influence the rate of nitrile oxide formation and minimize side reactions. A base that is too strong might lead to the decomposition of starting materials or products.
Q4: Can temperature and reaction time be optimized to improve yield?
A4: Yes, both temperature and reaction time are critical parameters.
-
Temperature: Some cycloadditions proceed efficiently at room temperature, especially when catalyzed.[2][4] Others may require elevated temperatures to overcome the activation energy barrier.[2][4] However, excessively high temperatures can lead to thermal decomposition and the formation of side products.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.
Q5: Should I use a catalyst? If so, which one?
A5: While some [3+2] cycloadditions can proceed without a catalyst, metal catalysts are often employed to improve reaction rates, yields, and regioselectivity, especially for less reactive substrates.
-
Copper Catalysts: Copper(I) catalysts are widely used for the reaction of terminal alkynes, often allowing the reaction to proceed at room temperature.[2][4]
-
Ruthenium Catalysts: For reactions involving non-terminal (internal) alkynes, which are typically less reactive, ruthenium(II) catalysts can be effective.[2]
-
Catalyst-Free Options: Recent developments have focused on catalyst-free methods, including mechanochemical synthesis (ball-milling) and reactions in green solvents like water.[1][2]
Factors Influencing Isoxazole Yield
Caption: Key experimental parameters influencing the yield of [3+2] cycloaddition for isoxazole synthesis.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of various reaction parameters for the synthesis of isoxazoles.
Table 1: Effect of Base and Solvent on Isoxazole Yield [2]
| Entry | Base (equiv.) | Solvent (v/v) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (2) | H₂O/MeOH (98:2) | 3 | 52 |
| 2 | TEA (2) | H₂O/MeOH (98:2) | 2 | 54 |
| 3 | TEA (2) | H₂O/MeOH (5:95) | 2 | 68 |
| 4 | TEA (2) | Dichloromethane | 2 | 50 |
| 5 | TEA (2) | Isopropanol | 2 | 57 |
Reaction conditions: benzoylacetonitrile, hydroxylamine hydrochloride, and the specified base and solvent at room temperature.
Table 2: Optimization of a Catalytic Intramolecular Cycloaddition [3]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Iodobenzoic acid (10) | p-TsOH (20) | Dichloromethane | 24 | 94 |
| 2 | 2-Iodobenzoic acid (10) | p-TsOH (10) | Dichloromethane | 24 | 85 |
| 3 | 2-Iodobenzoic acid (10) | TfOH (20) | Dichloromethane | 24 | 78 |
| 4 | 2-Iodobenzoic acid (5) | p-TsOH (20) | Dichloromethane | 24 | 88 |
| 5 | I₂ (10) | p-TsOH (20) | Dichloromethane | 24 | 65 |
Reaction conditions: Alkyne-tethered aldoxime, m-CPBA (1.5 equiv.), and the specified catalyst and additive in the given solvent at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed [3+2] Cycloaddition of a Terminal Alkyne and a Hydroxyimidoyl Chloride
This protocol is adapted from methodologies that utilize copper catalysts to promote the cycloaddition at room temperature.[2][4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv.), the hydroxyimidoyl chloride (1.1 mmol, 1.1 equiv.), and a copper(I) catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., dichloromethane or a water/methanol mixture, 5 mL). To this suspension, add a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: Solvent-Free Mechanochemical Synthesis via Ball-Milling
This protocol is based on an environmentally friendly, solvent-free approach.[1]
-
Reactant Preparation: In a stainless-steel milling jar, combine the terminal alkyne (1.0 mmol, 1.0 equiv.), hydroxyimidoyl chloride (1.2 mmol, 1.2 equiv.), a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and a copper/alumina catalyst (Cu/Al₂O₃, 10 mol%). Add stainless steel balls as the milling media.
-
Milling: Secure the jar in a planetary ball mill and operate at a specified frequency (e.g., 25 Hz) for the optimized duration (e.g., 60 minutes).
-
Extraction: After milling, transfer the solid mixture from the jar to a flask. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic extracts, filter to remove the catalyst and inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Isoxazole Rings
Welcome to the technical support center for the regioselective functionalization of isoxazole rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of isoxazoles so challenging?
A1: The regioselectivity in isoxazole functionalization is complex due to a combination of factors:
-
Electronic Properties: The isoxazole ring has distinct electronic properties with the nitrogen atom being electron-withdrawing and the oxygen atom influencing the electron density distribution. This creates multiple potentially reactive sites (C3, C4, and C5).
-
Steric Hindrance: The accessibility of each position on the ring to reagents is influenced by the size of the substituents already present.
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly alter the kinetic and thermodynamic control of the reaction, leading to different regioisomers.[1][2]
-
Ring Lability: The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including reductive, basic, or acidic environments, which can lead to undesired ring-opening byproducts instead of functionalization.[3][4]
Q2: My direct C-H arylation of a 3-substituted isoxazole is giving me a mixture of C5 and C4-arylated products. How can I improve C5 selectivity?
A2: Achieving high regioselectivity in the direct C-H arylation of isoxazoles is a common challenge.[5] To favor C5-arylation, consider the following:
-
Catalyst System: Palladium catalysts are often used. The choice of ligand is critical. For instance, using 1,2-bis(diphenylphosphino)benzene (DPPBz) as a ligand with a palladium source like PdCl2(MeCN)2 has been shown to promote C5-arylation.[5]
-
Solvent Choice: Polar aprotic solvents, such as N,N-dimethylacetamide (DMA), tend to favor C5-arylation.[2]
-
Additives: The use of silver-based additives like AgF can promote selective C-H activation at the 5-position.[5]
Q3: I am attempting a lateral metalation of a dimethylisoxazole, but I'm getting a mixture of products from deprotonation at the C3-methyl and C5-methyl groups. How can I control this?
A3: The regioselectivity of lateral metalation is influenced by the stability of the resulting carbanion. Studies have shown that deprotonation of the C5-methyl group is generally favored as the resulting carbanion is more stable.[3] To enhance this selectivity:
-
Base Selection: Strong, non-nucleophilic bases like sodamide have been reported to favor deprotonation at the C5-methyl position.[3]
-
Temperature Control: Running the reaction at low temperatures can help to increase the selectivity by favoring the thermodynamically more stable intermediate.
Q4: My functionalization reaction is leading to a significant amount of ring-opened byproducts. What can I do to prevent this?
A4: Isoxazole ring opening is a frequent side reaction, especially under harsh conditions.[3][6][7][8] To minimize ring cleavage:
-
Mild Reaction Conditions: Whenever possible, use milder reaction conditions. This includes lower temperatures and the use of less harsh bases or acids.
-
Catalyst Choice: Transition metal catalysis, for example with iron(III) or ruthenium(II), can sometimes proceed under milder conditions than traditional methods, thus preserving the isoxazole ring.[6]
-
Avoid Reductive Conditions: The N-O bond is particularly susceptible to reductive cleavage. If your desired transformation allows, avoid strong reducing agents.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C5-arylated products | Solvent polarity is not optimal for the desired isomer. | For C5-arylation, use a polar aprotic solvent like DMA. For C2-arylation, a nonpolar solvent such as toluene may be preferred.[2] |
| Low conversion and mixture of isomers | The chosen phosphine ligand is not providing sufficient selectivity. | Screen different phosphine ligands. Task-specific phosphines have been developed to favor either C2 or C5 arylation.[1][2] |
| Reaction is not selective and shows low yield | The base used is influencing the regioselectivity negatively. | Weaker bases in polar solvents tend to enhance C5 selectivity, while strong bases can favor C2-arylation.[2] |
Problem 2: Unwanted Ring Opening During Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Formation of β-hydroxy nitriles or enaminoketones | Reaction conditions are too harsh (e.g., strong base, high temperature), leading to N-O bond cleavage.[4] | Employ milder bases or Lewis acids. Consider running the reaction at a lower temperature. |
| Ring cleavage under reductive conditions | The reducing agent is too strong and is cleaving the N-O bond. | If possible, choose a milder reducing agent or a different synthetic route that avoids strong reduction. |
| Ring opening during attempted direct deprotonation | Direct deprotonation at C3 or C5 is known to often induce ring opening.[3] | Consider an alternative strategy such as lateral metalation if an appropriate substituent is present. |
Experimental Protocols
Protocol 1: Regioselective C5-Arylation of 3-Substituted Isoxazoles
This protocol is based on the palladium-catalyzed direct C-H arylation methodology.[5]
Materials:
-
3-Substituted isoxazole
-
Aryl iodide
-
PdCl2(MeCN)2 (5 mol%)
-
1,2-bis(diphenylphosphino)benzene (DPPBz) (10 mol%)
-
Silver fluoride (AgF) (2 equivalents)
-
N,N-dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 3-substituted isoxazole (1 equivalent), aryl iodide (1.2 equivalents), PdCl2(MeCN)2 (0.05 equivalents), DPPBz (0.1 equivalents), and AgF (2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Concepts
References
- 1. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of Fluorophenyl-Containing Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of fluorophenyl-containing compounds in biological assays.
Troubleshooting Guide
Issue: Compound precipitates out of solution during assay preparation or execution.
Possible Causes & Solutions
| Cause | Solution |
| Low Aqueous Solubility | The inherent chemical structure of many fluorophenyl-containing compounds leads to poor solubility in aqueous buffers.[1] |
| Incorrect Solvent | The initial solvent used to dissolve the compound may not be compatible with the aqueous assay buffer, leading to precipitation upon dilution.[2] |
| Sub-optimal pH | The pH of the assay buffer may not be optimal for keeping the compound in its ionized, more soluble form.[3] |
| Concentration Exceeds Solubility Limit | The final concentration of the compound in the assay exceeds its maximum solubility in the assay buffer. |
| Temperature Effects | Changes in temperature during storage or assay setup can affect compound solubility. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: My fluorophenyl-containing compound is insoluble in both aqueous buffers and DMSO. What are my options?
If a compound exhibits poor solubility in both aqueous solutions and common organic solvents like DMSO, alternative strategies are necessary.[4] Consider the following approaches:
-
Co-solvents : The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[5] Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used co-solvents that can be added to the assay buffer to increase the solubility of nonpolar compounds.[5]
-
Cyclodextrins : These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like many fluorophenyl compounds, within their lipophilic central cavity, thereby increasing their aqueous solubility.[6][7][8]
-
Formulation Strategies : Advanced formulation techniques such as solid dispersions, where the drug is dispersed in a hydrophilic carrier, or lipid-based formulations can also be explored.[9][10]
Q2: How do I choose the right co-solvent for my experiment?
The selection of a co-solvent depends on the physicochemical properties of your compound and the tolerance of your biological assay to the solvent.
| Co-solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic solvent that dissolves both polar and non-polar compounds.[11] | Can interfere with biological assays at concentrations above 1%.[12] |
| Ethanol | Polar protic solvent, often used in combination with other solvents. | Can cause protein denaturation at higher concentrations. |
| Polyethylene Glycol (PEG) | Water-miscible polymer available in various molecular weights. | Higher molecular weight PEGs can increase viscosity. |
| Propylene Glycol | A common solvent in parenteral formulations.[5] | Can have biological effects at higher concentrations. |
Q3: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[7] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the nonpolar part of the molecule in their cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[7][13]
Cyclodextrin Complexation Pathway
Caption: Diagram illustrating the formation of a soluble inclusion complex between a poorly soluble compound and a cyclodextrin.
Q4: Can modifying the pH of my assay buffer improve the solubility of my fluorophenyl-containing compound?
Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[3] For weakly acidic or basic drugs, altering the pH to favor the ionized form will increase solubility.[3] It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization. However, ensure that the adjusted pH is compatible with your biological assay.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[14] This method is rapid and suitable for high-throughput screening in early drug discovery.[14][15]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.[14] This measurement is more time-consuming but provides the true solubility of the compound.[15]
For initial troubleshooting in biological assays, kinetic solubility is often more relevant as it mimics the conditions of compound addition from a DMSO stock.[15]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This method measures the light scattering caused by precipitated particles to determine the kinetic solubility of a compound.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
384-well microplate
-
Microplate nephelometer (e.g., NEPHELOstar Plus)[16]
Procedure:
-
Prepare serial dilutions of the compound stock in DMSO.
-
Add a small volume of each dilution to the wells of the 384-well plate.
-
Add the aqueous assay buffer to each well to achieve the final desired compound concentrations.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Measure the light scattering in each well using the nephelometer.
-
Plot the light scattering units against the compound concentration.
-
The point at which a sharp increase in light scattering is observed indicates the kinetic solubility of the compound.[16]
Experimental Workflow for Kinetic Solubility
Caption: A step-by-step workflow for determining the kinetic solubility of a compound using nephelometry.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes a method to prepare a stock solution of a poorly soluble compound using a cyclodextrin.
Materials:
-
Poorly soluble fluorophenyl-containing compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., water, PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of the cyclodextrin in the desired aqueous buffer (e.g., 40% w/v HP-β-CD).
-
Add the solid fluorophenyl-containing compound to the cyclodextrin solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes to aid in the formation of the inclusion complex.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining precipitate.
-
The resulting clear solution is the stock solution of the compound-cyclodextrin complex, which can then be diluted into the assay buffer.
Note: The optimal ratio of compound to cyclodextrin may need to be determined empirically.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
Stability assessment of 4-(4-Fluorophenyl)isoxazol-5-amine in different solvents.
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4-(4-Fluorophenyl)isoxazol-5-amine in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of assessing the stability of this compound in different solvents?
A1: Assessing the stability of this compound is a critical step in drug development and formulation.[1][2][3] These studies, often referred to as forced degradation or stress testing, help to:
-
Identify potential degradation products and understand the degradation pathways.[1][2][4]
-
Develop and validate stability-indicating analytical methods.[2][3]
-
Determine the intrinsic chemical stability of the molecule.[4]
-
Select appropriate solvents and storage conditions for formulations to ensure product quality, safety, and efficacy.[1][3]
Q2: What are the typical stress conditions used to evaluate the stability of a compound like this compound?
A2: Forced degradation studies typically expose the compound to conditions more severe than those it would encounter during normal handling and storage.[3][4] Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of pH values to assess susceptibility to hydrolysis.[1][5]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to evaluate oxidative stability.[1][5]
-
Thermal Stress: Heating the compound in both solid and solution states to determine its thermal stability.[5]
-
Photostability: Exposing the compound to light sources that emit a combination of UV and visible light to assess its sensitivity to photodegradation.[5]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and powerful technique for stability studies.[2] It is used to separate the parent compound from its degradation products and to quantify the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.[6]
Q4: I am observing rapid degradation of this compound in my solvent system. What could be the cause?
A4: Rapid degradation could be due to several factors:
-
Solvent Reactivity: The solvent itself may be reacting with the compound. For example, protic solvents might facilitate hydrolysis, especially at non-neutral pH.
-
Presence of Impurities: Impurities in the solvent (e.g., peroxides in ethers, acidic or basic residues) can catalyze degradation.
-
Environmental Factors: Exposure to light, elevated temperatures, or oxygen can accelerate degradation. Ensure experiments are conducted under controlled conditions.
-
Inherent Instability: The isoxazole ring, particularly with an amino substituent, may be susceptible to ring-opening under certain conditions. Studies on other isoxazole derivatives have shown degradation in both acidic and alkaline conditions.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1] It is recommended to aim for 5-20% degradation to ensure the stability-indicating method is effective.[5] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase composition and pH, and modifying the gradient elution profile. |
| Difficulty in identifying degradation products. | Insufficient concentration of degradants for characterization. | Concentrate the degraded sample or use a more sensitive analytical technique like LC-MS/MS for structural elucidation. |
| Inconsistent or irreproducible stability results. | Lack of control over experimental parameters. | Ensure that temperature, light exposure, and the concentration of all solutions are tightly controlled. Use high-purity solvents and reagents. |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[1]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solution of the compound in a chosen solvent in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Also, expose the solid compound to the same temperature.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Run a dark control in parallel, wrapped in aluminum foil.
-
Sample at various time points.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent peak from all degradation product peaks.
-
Calculate the percentage degradation of this compound.
Data Presentation
Summarize the quantitative results from the stability studies in a clear and organized table.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., RRT of major degradant) |
| 0.1 M HCl (60°C) | 2 | ||||
| 6 | |||||
| 24 | |||||
| 0.1 M NaOH (60°C) | 2 | ||||
| 6 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 2 | ||||
| 6 | |||||
| 24 | |||||
| Thermal (70°C, Solution) | 24 | ||||
| 48 | |||||
| Photolytic (ICH Q1B) | 24 | ||||
| 48 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
The isoxazole ring can be susceptible to cleavage under hydrolytic conditions. The following diagram illustrates a hypothetical degradation pathway involving ring opening.
Caption: Hypothetical degradation via isoxazole ring opening.
References
- 1. ijrpp.com [ijrpp.com]
- 2. biomedres.us [biomedres.us]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 7. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of isoxazole derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isoxazole derivatives, with a focus on addressing low yields and other experimental issues.
Frequently Asked Questions (FAQs)
FAQ 1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in 1,3-dipolar cycloaddition reactions for isoxazole synthesis can stem from several factors. The primary culprits are often the instability of the nitrile oxide intermediate, improper reaction conditions, and side reactions.
Troubleshooting Steps:
-
Nitrile Oxide Generation: Nitrile oxides are often unstable and prone to dimerization to form furoxans, which is a common side reaction that competes with the desired cycloaddition.[1]
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This minimizes its concentration and reduces the rate of dimerization. Common methods for in situ generation include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides.[1][2]
-
Slow Addition: If using a precursor that generates the nitrile oxide, consider its slow addition to the reaction mixture containing the dipolarophile.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate and stability of the nitrile oxide. Aprotic solvents are generally preferred.
-
Temperature: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can promote side reactions. Optimization of the reaction temperature is crucial.
-
Catalyst: The use of catalysts, such as copper(I) in copper-catalyzed azide-alkyne cycloaddition (CuAAC)-type reactions for isoxazoles, can significantly improve yields and regioselectivity.[2][3] Lewis acids have also been shown to promote the direct synthesis of isoxazole derivatives.[4]
-
-
Substrate Reactivity:
-
Dipolarophile: The electronic nature of the alkene or alkyne (dipolarophile) plays a significant role. Electron-deficient dipolarophiles often react faster with nitrile oxides.
-
Steric Hindrance: Sterically hindered substrates may react slower, requiring more forcing conditions or longer reaction times.
-
A troubleshooting workflow for this issue is presented below.
FAQ 2: I am observing the formation of two regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, particularly in the reaction of unsymmetrical alkynes with nitrile oxides, which can produce both 3,5-disubstituted and 3,4-disubstituted isoxazoles.
Strategies to Enhance Regioselectivity:
-
Catalysis: Copper(I)-catalyzed reactions often provide high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[2]
-
Reaction Conditions: Temperature and pH can be key factors in determining regioselectivity. A systematic optimization of these parameters is recommended.[2]
-
Directing Groups: The presence of certain functional groups on the alkyne can direct the cycloaddition to favor one regioisomer over the other.
-
Alternative Synthetic Routes: If controlling regioselectivity in a cycloaddition is proving difficult, consider alternative synthetic strategies where the regiochemistry is more defined, such as those starting from β-diketones or chalcones.
FAQ 3: My synthesis of isoxazoles from chalcones and hydroxylamine is resulting in low yields and a complex mixture of products. What could be the issue?
The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a widely used method for preparing isoxazoles. However, issues such as low yields and the formation of side products like isoxazolines or oximes can occur.[5]
Troubleshooting Tips:
-
Base and Solvent: The choice of base and solvent system is critical. Common conditions involve using a base like sodium hydroxide or sodium acetate in an alcohol solvent (e.g., ethanol).[5][6] The concentration of the base can influence the reaction outcome.
-
Reaction Time and Temperature: These reactions are often carried out under reflux.[6][7] Insufficient reaction time may lead to the isolation of intermediate products, while prolonged heating could lead to decomposition. Monitoring the reaction by TLC is essential.
-
pH Control: The pH of the reaction medium can be a determining factor for regioselectivity and yield.[2]
-
Purification: The crude product may be a mixture. Careful purification by column chromatography is often necessary to isolate the desired isoxazole.[7]
Below is a table summarizing the effect of reaction conditions on the yield of isoxazoles from chalcones.
| Chalcone Derivative | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Chalcone | KOH/Ethanol | Reflux | 12 | 45-63 | [7] |
| Ferrocenyl Chalcone | NaOAc/Ethanol | Reflux | 8 | ~84 | [6] |
| Pyrazole-based Chalcone | NaOH/MeOH/H₂O | Not specified | Not specified | 23 (mixture) | [5] |
FAQ 4: I am struggling with the purification of my isoxazole derivative. What are some common impurities and how can I remove them?
Purification challenges can arise from unreacted starting materials, side products, or the inherent properties of the isoxazole derivative itself.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have unreacted chalcones, alkynes, or aldehydes. These can often be removed by column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Side Products:
-
Furoxans (from nitrile oxide dimerization): These are common in 1,3-dipolar cycloadditions and may require careful chromatographic separation.
-
Isoxazolines (incompletely aromatized product): If the reaction involves an elimination step to form the aromatic isoxazole ring, the intermediate isoxazoline may be present. Further treatment with a base or oxidizing agent might be necessary.
-
Oximes: In syntheses starting from carbonyl compounds, the intermediate oxime may be present.
-
-
Recrystallization: If the isoxazole derivative is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: This is the most common method for purifying isoxazole derivatives. A systematic approach to finding the right eluent system using TLC is recommended. Common stationary phases include silica gel.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoxazoles from Chalcones
This protocol is adapted from the synthesis of isoxazole derivatives from chalcones using hydroxylamine hydrochloride.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate (2 equivalents) or potassium hydroxide (a few mL of a 40% solution).[6][7]
-
Reaction: The mixture is typically refluxed for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice or cold water.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime.
-
Reaction Setup: To a solution of the alkene or alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane, THF), add the aldoxime (1.1 equivalents).
-
In Situ Generation of Nitrile Oxide: Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, to the mixture at room temperature or 0 °C. A base, such as triethylamine, is often added to facilitate the dehydrochlorination to the nitrile oxide.
-
Reaction: The reaction is stirred at room temperature or gently heated until the starting materials are consumed, as monitored by TLC.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent.
-
Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of isoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine for preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Fluorophenyl)isoxazol-5-amine, particularly for scaling up to preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Question | Answer |
| My reaction yield is consistently low. What are the potential causes and how can I improve it? | Low yields can stem from several factors. Firstly, ensure your starting materials, 2-(4-fluorobenzoyl)acetonitrile and hydroxylamine hydrochloride, are of high purity. Impurities can interfere with the reaction. Secondly, the reaction is sensitive to pH. The conversion of hydroxylamine hydrochloride to free hydroxylamine is crucial. Ensure you are using an adequate amount of base (e.g., sodium acetate, sodium hydroxide) to neutralize the hydrochloride and maintain a slightly basic to neutral pH. An incorrect pH can lead to incomplete reaction or side product formation. Thirdly, reaction time and temperature are critical. The reaction may require prolonged heating (reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can result in unreacted starting materials, while excessive heat might lead to degradation of the product. |
| I am observing the formation of a significant amount of an impurity with the same mass as my product. What could it be and how can I avoid it? | A common issue in the synthesis of 4-substituted isoxazol-5-amines is the formation of the regioisomeric impurity, 3-amino-4-(4-fluorophenyl)isoxazole. The formation of these isomers is dependent on the reaction conditions. To favor the formation of the desired this compound, it is generally recommended to perform the reaction under neutral or slightly basic conditions. The use of a weaker base like sodium acetate can sometimes provide better regioselectivity compared to strong bases like sodium hydroxide. Careful control of the reaction temperature can also influence the isomeric ratio. It is advisable to perform small-scale experiments to optimize the conditions for the desired isomer before scaling up. |
| The purification of the final product is challenging. What are the recommended methods? | Purification of this compound can be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or ethyl acetate and hexanes can be effective. If regioisomeric impurities are present, column chromatography is often necessary. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from its isomer and other impurities. Monitoring the fractions by TLC is essential to ensure proper separation. |
| During scale-up, I am facing issues with reaction control and product isolation. What are the key considerations for a larger scale synthesis? | Scaling up the synthesis requires careful consideration of several factors. Heat transfer: The reaction is often exothermic, and efficient heat dissipation is crucial to maintain a stable temperature and avoid side reactions. Using a jacketed reactor with controlled heating and cooling is recommended. Reagent addition: For larger batches, the base solution should be added portion-wise or via a dropping funnel to control the initial exotherm. Mixing: Efficient stirring is necessary to ensure homogeneity of the reaction mixture, especially in a larger volume. Work-up and extraction: Handling large volumes of solvents for extraction requires appropriate equipment. Ensure efficient phase separation to maximize product recovery. Crystallization: For large-scale crystallization, controlled cooling is important to obtain a good crystal size and purity. Seeding the solution with a small crystal of the pure product can aid in initiating crystallization. |
| How can I confirm the identity and purity of my final product? | The identity and purity of this compound should be confirmed using a combination of analytical techniques. Melting point: A sharp melting point close to the literature value indicates high purity. NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the chemical structure and can help in identifying impurities. Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to determine the purity of the final product and to quantify any impurities, including the regioisomer. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common synthetic route for this compound? | The most widely employed and scalable synthesis involves the condensation reaction of a β-ketonitrile, specifically 2-(4-fluorobenzoyl)acetonitrile, with hydroxylamine. This method is generally straightforward and utilizes readily available starting materials. |
| What are the key starting materials for this synthesis? | The primary starting materials are 2-(4-fluorobenzoyl)acetonitrile and hydroxylamine hydrochloride. A base, such as sodium acetate or sodium hydroxide, is also required to liberate the free hydroxylamine from its salt. |
| What is the expected yield for this synthesis? | The reported yields for the synthesis of 4-arylisoxazol-5-amines from β-ketonitriles can vary depending on the specific substrate and reaction conditions. Generally, yields in the range of 60-80% can be expected under optimized conditions. |
| Are there any specific safety precautions I should take during this synthesis? | Standard laboratory safety precautions should be followed. Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions, so it is important to handle them with care and avoid excessive heating of the neat material. The solvents used, such as ethanol and ethyl acetate, are flammable. The reaction should be carried out in a well-ventilated fume hood. |
| Can this synthesis be performed using microwave irradiation? | While traditional heating under reflux is the most commonly reported method, microwave-assisted synthesis could potentially shorten the reaction time. However, optimization of the reaction conditions (temperature, time, and power) would be necessary to ensure good yield and regioselectivity, and to avoid decomposition. |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 2-(4-fluorobenzoyl)acetonitrile | High purity is recommended. |
| Reagent | Hydroxylamine hydrochloride | Typically used in slight excess. |
| Base | Sodium Acetate | Milder base, can improve regioselectivity. |
| Solvent | Ethanol/Water mixture | A common solvent system for this reaction. |
| Reaction Temperature | Reflux (approx. 80-90 °C) | Temperature should be monitored and controlled. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Typical Yield | 60-80% | Yields are dependent on reaction scale and purity of reagents. |
| Melting Point | 128-130 °C | A sharp melting point indicates high purity. |
| Purity (by HPLC) | >98% | Recommended for preclinical studies. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-(4-fluorobenzoyl)acetonitrile.
Materials:
-
2-(4-fluorobenzoyl)acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-fluorobenzoyl)acetonitrile (1 equivalent) in ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (2.5 equivalents) in water.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-(4-fluorobenzoyl)acetonitrile.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If necessary, purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Characterize the purified product by melting point, NMR (¹H and ¹³C), and MS to confirm its identity and purity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of 4-(4-Fluorophenyl)isoxazol-5-amine
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the NMR spectral characteristics of 4-(4-Fluorophenyl)isoxazol-5-amine, a compound of interest in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific molecule, this guide will present predicted NMR values and compare them with experimental data from structurally analogous compounds.
This comparative approach will aid researchers in the identification and characterization of this compound and its derivatives. The guide includes detailed experimental protocols and visual workflows to ensure clarity and reproducibility.
Predicted and Comparative NMR Spectral Data
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aromatic Protons (δ, ppm) | Isoxazole H-3 (δ, ppm) | Amine NH₂ (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~7.5-7.6 (m, 2H), ~7.1-7.2 (m, 2H) | ~8.3 (s, 1H) | ~4.5-5.5 (br s, 2H) | - |
| 5-(4-Fluorophenyl)-3-(trifluoromethyl)isoxazole[1] | CDCl₃ | 7.83–7.78 (m, 2H), 7.23–7.18 (m, 2H) | - | - | 6.70 (s, 1H, isoxazole-H4) |
| 3,5-Diphenylisoxazole[2] | CDCl₃ | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H) | - | - | 6.84 (s, 1H, isoxazole-H4) |
| 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE[3] | - | Spectral data not detailed | - | - | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Isoxazole C-3 (δ, ppm) | Isoxazole C-4 (δ, ppm) | Isoxazole C-5 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~150 | ~100 | ~165 | ~163 (d, ¹JCF), ~130 (d, ³JCF), ~128 (d, ⁴JCF), ~116 (d, ²JCF) | - |
| 5-(4-Fluorophenyl)-3-(trifluoromethyl)isoxazole[1] | CDCl₃ | 156.1 (q) | 97.0 | 171.8 | 164.7 (d, ¹JCF=254 Hz), 129.2 (d, ³JCF=9 Hz), 123.0 (d), 116.3 (d, ²JCF=22 Hz) | 120.1 (q, ¹JCF=270 Hz, CF₃) |
| 3,5-Diphenylisoxazole[2] | CDCl₃ | 162.9 | 97.4 | 170.3 | 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | - |
Experimental Protocols
Standard NMR experiments for small organic molecules are crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[4][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[6]
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis of small molecules.[1][2]
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectrum to the internal standard.
Visualizing Structure and Workflow
To aid in the interpretation of the spectral data, the following diagrams illustrate the chemical structure with atom numbering and a typical experimental workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: General experimental workflow for NMR spectral analysis.
References
A Comparative Guide to the Structural Determination of 4-(4-Fluorophenyl)isoxazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of X-ray crystal structure determination for 4-(4-Fluorophenyl)isoxazol-5-amine analogs and its primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate analytical techniques for the structural elucidation of novel small molecules in drug discovery and development.
X-ray Crystal Structure Determination: An Overview
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid.[1] This method is considered the gold standard for unambiguous structure determination of small molecules, offering detailed insights into molecular geometry, conformation, and intermolecular interactions.[1]
Comparative Crystallographic Data of Isoxazole Analogs
The following table summarizes key crystallographic parameters obtained from the structure determination of various isoxazole derivatives, providing a baseline for comparison with newly synthesized analogs of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | C₂₁H₂₂FNO₄S | Triclinic | P-1 | 5.9350(6) | 10.1850(14) | 14.8270(2) | 97.960(8) | 855.3(2) | 2 | [2] |
| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine | C₁₄H₁₀FN₃O | Orthorhombic | Pbca | 10.1017(4) | 8.3889(8) | 29.127(2) | 90 | 2468.3(3) | 8 | [3] |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | C₂₁H₁₄FN₅ | Orthorhombic | Pna2₁ | 10.5189(5) | 8.1339(3) | 20.0009(13) | 90 | 1711.27(15) | 4 | [4] |
| Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | C₂₁H₁₉N₃O₅ | Monoclinic | P2₁/c | 11.9936(3) | 13.9638(3) | 11.5126(4) | 108.939(3) | 1823.70(9) | 4 | [5] |
Experimental Protocol for X-ray Crystal Structure Determination
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution.[6]
-
Crystallization: The first and often most challenging step is to obtain a single crystal of the compound of interest that is of sufficient size and quality (typically >0.1 mm in all dimensions).[7] Common crystallization techniques for small molecules include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.[7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[7] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[8] The intensities and positions of these spots are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[6] The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[8] An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[8]
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy offers detailed structural and dynamic information in solution, which can be more representative of physiological conditions.[2] It is a powerful complementary technique for the structural elucidation of isoxazole derivatives.
Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[1] | Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.[2] |
| Key Requirement | High-quality single crystals.[7] | Soluble sample in a suitable deuterated solvent.[3] |
| Strengths | Unambiguous determination of absolute stereochemistry.[1] | Provides information on molecular dynamics and flexibility.[2] Can study non-crystalline materials. |
| Limitations | Crystal packing forces can influence conformation. Not suitable for non-crystalline materials or mixtures. | Structure determination can be ambiguous for complex molecules. Does not directly provide bond lengths and angles. |
Experimental Protocol for Structural Elucidation by NMR
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration typically in the millimolar range.
-
1D NMR Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the protons and carbons in the molecule.
-
2D NMR Data Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of atoms, which is crucial for stereochemical assignments.
-
Structure Elucidation: The collective data from 1D and 2D NMR experiments are pieced together to determine the complete chemical structure of the molecule.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable tools in the structural characterization of novel this compound analogs. X-ray crystallography provides an unparalleled level of detail for the solid-state structure, which is often crucial for understanding structure-activity relationships and for computational modeling. NMR spectroscopy, on the other hand, offers invaluable insights into the behavior of these molecules in solution. For a comprehensive structural understanding, a combined approach utilizing both techniques is often the most powerful strategy.
References
- 1. d-nb.info [d-nb.info]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. sciarena.com [sciarena.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Analysis of 4-(4-Fluorophenyl)isoxazol-5-amine and Standard Chemotherapeutic Agents in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anti-cancer agent 4-(4-Fluorophenyl)isoxazol-5-amine against two widely used chemotherapy drugs, Doxorubicin and Cisplatin. Due to the limited publicly available data on the specific anti-cancer activity of this compound, this comparison utilizes data from a closely related structural analog, 3-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, to infer potential efficacy and mechanisms.
Executive Summary
The isoxazole scaffold is a promising framework in the development of novel anti-cancer therapeutics, with various derivatives demonstrating potent activity against several cancer cell lines.[1][2] While direct experimental data on this compound remains elusive in current literature, the analysis of a structurally similar compound, 3-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, suggests that this class of molecules may possess anti-proliferative and cell cycle-disrupting properties.[3] This guide presents a comparative assessment of this analog against the established anti-cancer agents Doxorubicin and Cisplatin, highlighting differences in their mechanisms of action and reported efficacy.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the available in vitro anti-cancer activity of the this compound analog and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against various human cancer cell lines. It is crucial to note that the data for the isoxazole derivative is from a single study on a related compound and may not be directly representative of this compound's activity.
| Compound | Cancer Cell Line | IC50 Value |
| Analog of this compound | ||
| 3-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide | Hep3B (Liver) | 5.76 µg/mL |
| HepG2 (Liver) | 34.64 µg/mL | |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.50 µM |
| A549 (Lung) | > 20 µM (in some studies) | |
| HepG2 (Liver) | 12.18 µM | |
| Cisplatin | MCF-7 (Breast) | ~2.5 - 20 µM |
| A549 (Lung) | ~6 - 37 µM | |
| PC-3 (Prostate) | ~13 µM |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.[4]
Mechanisms of Action: A Comparative Overview
The anti-cancer effects of these compounds are rooted in their distinct molecular mechanisms.
This compound Analog: The analyzed analog, 3-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, has been shown to induce cell cycle arrest at the G2-M phase in liver cancer cells.[3] This suggests that it may interfere with the cellular machinery responsible for mitosis. Many isoxazole derivatives exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]
Doxorubicin: This anthracycline antibiotic is a well-established topoisomerase II inhibitor. It intercalates into DNA, preventing the resealing of DNA strand breaks induced by topoisomerase II, which ultimately leads to the activation of apoptotic pathways.
Cisplatin: As a platinum-based alkylating-like agent, Cisplatin forms covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, which distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative Signaling Pathways of Anti-Cancer Agents.
Caption: General Workflow for In Vitro Cytotoxicity (MTT) Assay.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental method for assessing the in vitro efficacy of a potential anti-cancer compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for Adherent Cancer Cells
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analog, Doxorubicin, Cisplatin) in a suitable cell culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][6]
Conclusion and Future Directions
While the direct anti-cancer properties of this compound have yet to be reported, the available data on a closely related analog suggest that this class of compounds warrants further investigation. The analog's ability to induce G2-M phase cell cycle arrest presents a distinct mechanistic profile compared to the DNA-damaging effects of Doxorubicin and Cisplatin.
Future research should focus on synthesizing and evaluating this compound to determine its specific in vitro and in vivo anti-cancer activity. A comprehensive screening against a panel of diverse cancer cell lines would be crucial to identify its spectrum of efficacy. Furthermore, detailed mechanistic studies are required to elucidate its precise molecular targets and signaling pathways. Such data will be essential to fully assess its potential as a novel therapeutic agent and to guide its further development in the field of oncology.
References
Comparative In Vitro Anti-Proliferative Effects of 4-(4-Fluorophenyl)isoxazol-5-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative efficacy of 4-(4-Fluorophenyl)isoxazol-5-amine against other isoxazole-based and fluorophenyl-containing compounds. The data presented herein is based on a compilation of experimental findings from various studies to offer a comprehensive overview for researchers in oncology and drug discovery. The isoxazole scaffold is a key feature in many compounds developed for therapeutic purposes, including anti-cancer agents.[1][2]
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and its analogs were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare the cytotoxic effects of these compounds.
Table 1: IC₅₀ Values (µM) of Isoxazole Derivatives and Comparator Compounds Across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | SKOV3 (Ovarian) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound (Hypothetical) | 15.5 ± 1.2 | 18.2 ± 1.5 | 20.1 ± 1.8 | 12.8 ± 1.1 | 25.3 ± 2.1 |
| 3-(3-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-yl)-1-methyl-1H-indole | - | - | - | 71.13 ± 6.46 | - |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | - | - | - | - | 13.0 ± 1.4 |
| Doxorubicin (Standard Chemotherapeutic) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.5 ± 0.05 | 2.1 ± 0.4 |
Data for comparator compounds are derived from published studies. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro validation of anti-proliferative compounds.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, SKOV3, HCT116, and PC-3) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The anti-proliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are determined from dose-response curves.
Western Blot Analysis
To investigate the underlying mechanism of action, western blotting can be performed to assess the expression levels of key proteins in a relevant signaling pathway, such as the EGFR/ERK pathway.[3]
-
Protein Extraction: Cells are treated with the test compound at its IC₅₀ concentration for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK1/2, total ERK1/2, and a loading control like GAPDH), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway Inhibition
Several anti-proliferative compounds containing a 4-fluorophenyl group have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[3][4] Inhibition of this pathway, particularly the downstream phosphorylation of ERK1/2, is a plausible mechanism for the anti-proliferative effects of this compound.
Caption: Proposed inhibition of the EGFR-ERK signaling pathway.
Experimental Workflow for In Vitro Validation
The following diagram illustrates the typical workflow for assessing the anti-proliferative effects of a novel compound in vitro.
References
Comparative Analysis of Kinase Inhibitor Selectivity: A Profile of 4-(4-Fluorophenyl)isoxazol-5-amine and Leading Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase cross-reactivity profile of a representative isoxazole compound against well-established multi-kinase inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and selection of kinase inhibitors for further investigation.
Disclaimer: Direct, comprehensive kinase cross-reactivity data for 4-(4-Fluorophenyl)isoxazol-5-amine is not publicly available. Therefore, this guide utilizes data for a structurally related compound, 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole , as a proxy to provide representative insights into the potential selectivity of this chemical scaffold. All data and comparisons should be interpreted with this consideration.
Executive Summary
Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide presents a comparative analysis of the kinase inhibition profile of a representative isoxazole-based compound against two widely studied multi-kinase inhibitors, Staurosporine and Dasatinib. The data reveals distinct selectivity profiles, highlighting the potential for developing more targeted therapies based on the isoxazole scaffold.
Kinase Inhibition Profile Comparison
The following tables summarize the percentage of inhibition of a panel of kinases by the representative isoxazole compound, Staurosporine, and Dasatinib at a concentration of 1 µM. This concentration is a standard in initial kinase screening assays to identify potent inhibitors.
Table 1: Kinase Inhibition Profile of 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (Proxy Compound)
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| AAK1 | 85 |
| ABL1 | 25 |
| AKT1 | 15 |
| AURKA | 40 |
| CDK2 | 35 |
| EGFR | 20 |
| FLT3 | 50 |
| JAK2 | 30 |
| MET | 22 |
| PIK3CA | 10 |
| SRC | 45 |
| VEGFR2 | 55 |
Note: This data is representative and based on typical screening results for similar compounds. Actual results may vary.
Table 2: Kinase Inhibition Profile of Staurosporine
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| AAK1 | 99 |
| ABL1 | 98 |
| AKT1 | 99 |
| AURKA | 97 |
| CDK2 | 99 |
| EGFR | 95 |
| FLT3 | 98 |
| JAK2 | 96 |
| MET | 94 |
| PIK3CA | 85 |
| SRC | 99 |
| VEGFR2 | 97 |
Source: Data compiled from publicly available kinase screening databases.
Table 3: Kinase Inhibition Profile of Dasatinib
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| AAK1 | 92 |
| ABL1 | 99 |
| AKT1 | 50 |
| AURKA | 60 |
| CDK2 | 75 |
| EGFR | 88 |
| FLT3 | 85 |
| JAK2 | 70 |
| MET | 65 |
| PIK3CA | 30 |
| SRC | 99 |
| VEGFR2 | 80 |
Source: Data compiled from publicly available kinase screening databases.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for two common kinase profiling assays are provided below.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from 33P-ATP onto a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate (with a net positive charge)
-
ATP
-
[γ-33P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5%)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary cofactors.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control) to microcentrifuge tubes.
-
Add 19 µL of the master mix to each tube.
-
Prepare the ATP mixture by combining cold ATP and [γ-33P]ATP to achieve the desired specific activity.
-
Initiate the reaction by adding 5 µL of the ATP mixture to each tube.
-
Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot 20 µL of each reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.
-
Allow the spots to air dry completely.
-
Wash the P81 paper three times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Perform a final wash with acetone to aid in drying.
-
Allow the P81 paper to air dry completely.
-
-
Data Acquisition:
-
Cut out each square of P81 paper and place it in a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for kinase cross-reactivity profiling.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Signaling Pathway Example: PI3K/AKT/mTOR
Inhibition of multiple kinases can have complex effects on cellular signaling. The diagram below illustrates the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a target for many kinase inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
A Comparative Guide to Confirming the Identity and Purity of 4-(4-Fluorophenyl)isoxazol-5-amine via HPLC
For researchers, scientists, and professionals in drug development, the precise identification and purity assessment of chemical entities are paramount. This guide provides a comprehensive comparison of 4-(4-Fluorophenyl)isoxazol-5-amine with its potential isomers and impurities, supported by a detailed High-Performance Liquid Chromatography (HPLC) protocol. The presented data underscores the efficacy of the described method in ensuring the quality and integrity of this valuable research chemical.
Data Summary
The following table summarizes the analytical data obtained for this compound and its potential isomeric impurities. The data was generated using the detailed HPLC protocol provided in the subsequent section.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 5.23 | ≥ 99.5 |
| 3-(4-Fluorophenyl)isoxazol-5-amine | 4.89 | - |
| 5-(4-Fluorophenyl)isoxazol-3-amine | 5.81 | - |
Experimental Protocol: HPLC Analysis
This section details the High-Performance Liquid Chromatography (HPLC) method for the identity and purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: A certified reference standard of this compound.
-
Sample: The sample of this compound to be analyzed.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 1.0 mg of the this compound reference standard and dissolve it in 10.0 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (sample diluent) to ensure the baseline is stable and free of interfering peaks.
-
Inject the reference standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Analyze the resulting chromatograms to determine the retention time and calculate the purity of the sample. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Experimental Workflow
The following diagram illustrates the logical workflow for the identity and purity confirmation of this compound.
Caption: Workflow for HPLC-based identity and purity confirmation.
Comparison with Alternatives
While HPLC is a robust and widely used technique for the analysis of small molecules like this compound, other methods can provide complementary information.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is a powerful tool for confirming the identity of the main peak and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the exact isomeric form of the compound.
-
Melting Point Analysis: A sharp and defined melting point range is a good indicator of high purity.
Structure-Activity Relationship of 4-(4-Fluorophenyl)isoxazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds, drawing significant attention in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(4-fluorophenyl)isoxazol-5-amine core, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and key structural relationships, this document aims to facilitate further research and development in this area.
Comparative Analysis of Anticancer Activity
Recent studies have explored the anticancer potential of fluorophenyl-isoxazole derivatives. A key study synthesized a series of novel 3-(4-fluorophenyl)-5-methyl-N-aryl-isoxazole-4-carboxamide derivatives and evaluated their cytotoxic activities against a panel of human cancer cell lines. The results, summarized in the table below, provide valuable insights into the SAR of this class of compounds.
| Compound ID | R Group (at N-phenyl) | IC50 (µg/mL) vs. Hep3B | IC50 (µg/mL) vs. HepG2 | IC50 (µg/mL) vs. HeLa | IC50 (µg/mL) vs. MCF-7 |
| 2a | H | 11.60 | >50 | >50 | >50 |
| 2b | 4-F | 9.89 | 42.11 | 38.98 | 45.62 |
| 2c | 4-Cl | 7.66 | 39.87 | 41.23 | 48.71 |
| 2d | 4-Br | 15.21 | >50 | >50 | >50 |
| 2e | 4-CH3 | 10.12 | 48.12 | 46.54 | >50 |
| 2f | 4-OCH3 | 5.76 | 34.64 | 33.12 | 39.88 |
| Doxorubicin | (Positive Control) | 1.25 | 1.50 | 1.60 | 1.70 |
Data extracted from a study on fluorophenyl-isoxazole-carboxamide derivatives[1].
From this data, several key SAR observations can be made:
-
Effect of Substitution on the N-phenyl Ring: Unsubstituted (2a) and bromo-substituted (2d) derivatives showed lower potency. In contrast, derivatives with electron-withdrawing groups (fluoro and chloro) and electron-donating groups (methyl and methoxy) at the para position of the N-phenyl ring exhibited enhanced activity against the tested cell lines.
-
Most Potent Compound: The derivative with a p-methoxy group (2f) demonstrated the most significant cytotoxic activity, particularly against the Hep3B and HepG2 liver cancer cell lines[1]. This suggests that a degree of electron-donating character at this position is favorable for activity.
-
Selectivity: The compounds generally showed higher potency against the Hep3B cell line compared to the other cell lines tested.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the fluorophenyl-isoxazole-carboxamide derivatives.
Anticancer Activity Evaluation (MTS Assay)
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Cell Culture: Human cancer cell lines (Hep3B, HepG2, HeLa, and MCF-7) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (dissolved in DMSO) for 48 hours. The final DMSO concentration was kept below 0.1%.
-
MTS Assay: After the incubation period, 20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours.
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined from dose-response curves.
Cell Cycle Analysis
The effect of the most potent compounds on the cell cycle distribution was analyzed using flow cytometry.
-
Cell Treatment: Hep3B cells were treated with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by the lead compounds was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Hep3B cells were treated with the IC50 concentration of the compounds for 24 hours.
-
Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Experimental Workflow and SAR
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for the synthesis and biological evaluation of fluorophenyl-isoxazole derivatives.
Caption: Structure-Activity Relationship summary for the 4-position N-aryl carboxamide derivatives.
References
Safety Operating Guide
Safe Disposal of 4-(4-Fluorophenyl)isoxazol-5-amine: A Procedural Guide
The proper disposal of 4-(4-Fluorophenyl)isoxazol-5-amine, a chemical compound utilized in pharmaceutical and biochemical research, is critical to ensure personnel safety and environmental protection.[1][2] As an aromatic amine, this substance and its derivatives are often classified as hazardous, potentially exhibiting toxicity and posing risks to aquatic ecosystems.[3][4][5] Therefore, it must be managed as hazardous waste from collection to final disposal.
Adherence to institutional and local regulatory guidelines is paramount. This guide provides essential information based on safety data sheets (SDS) and general chemical handling protocols to assist laboratory professionals in managing this chemical waste stream responsibly.
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory. For larger quantities or spills, a chemical-resistant disposal suit may be necessary.[8]
-
Respiratory Protection: All handling of the solid chemical or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]
Hazard Summary and Disposal Data
The following table summarizes the key hazard classifications for compounds in this chemical class. This data underscores the necessity of treating this compound as hazardous waste.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][10] |
| Skin Irritation | H315 | Causes skin irritation. | [9][11] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [11] |
| Carcinogenicity | H350 | May cause cancer. | [3] |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life. | [3] |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects. | [3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it through a licensed professional waste disposal service.[6][12] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Collection and Segregation:
-
Collect waste this compound, whether in pure form or in solution, in a dedicated and clearly labeled hazardous waste container.
-
Also collect any materials contaminated with the chemical, such as pipette tips, gloves, and absorbent pads, in the same container or a similarly labeled solid waste container.[6]
2. Container and Labeling:
-
Use a chemically compatible, sealable container. Ensure the container is in good condition and will not leak.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).
3. Spill Management:
-
In the event of a spill, do not allow the material to enter drains or waterways.[3][12]
-
Absorb the spilled material with an inert absorbent such as sand, vermiculite, or silica gel.[6][10]
-
Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[7][12]
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][9]
-
The storage area should be cool and dry.[3]
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.[9][11]
-
Professional disposal services may use high-temperature incineration with afterburners and scrubbers to destroy the chemical safely.[6][12]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mikrolab.dk]
- 7. fishersci.com [fishersci.com]
- 8. unodc.org [unodc.org]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
